Product packaging for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one(Cat. No.:CAS No. 214045-84-8)

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1337768
CAS No.: 214045-84-8
M. Wt: 165.16 g/mol
InChI Key: QAYARJVVFMRVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B1337768 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 214045-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYARJVVFMRVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443942
Record name 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214045-84-8
Record name 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery.

Introduction and Strategic Importance

This compound belongs to the class of isoquinolinones, a scaffold present in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position of the isoquinolinone core is a strategic modification intended to modulate the compound's physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 214045-84-8[1][2]
Molecular Formula C₉H₈FNO[1][2]
Molecular Weight 165.16 g/mol [1][2]
Appearance Solid[2]
Melting Point 116.4-117.2 °C[1]
Boiling Point (Predicted) 404.1 ± 45.0 °C[1]
Density (Predicted) 1.241 ± 0.06 g/cm³[1]
pKa (Predicted) 14.41 ± 0.20[1]
XLogP3 1.3[1]

Synthesis and Mechanistic Insights

Conceptual Synthetic Workflow:

The synthesis would likely commence with a commercially available fluorinated phenethylamine derivative, which is then acylated, followed by an intramolecular Friedel-Crafts-type cyclization to yield the target lactam.

SynthesisWorkflow A 4-Fluorophenethylamine B N-(4-Fluorophenethyl)acetamide A->B Acetylation (e.g., Ac₂O, Pyridine) C This compound B->C Intramolecular Cyclization (e.g., Polyphosphoric Acid, Heat)

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative):

Step 1: Acetylation of 4-Fluorophenethylamine

  • To a solution of 4-fluorophenethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-(4-fluorophenethyl)acetamide.

Causality: The acetylation step is crucial to introduce the acetyl group that will form the lactam ring in the subsequent cyclization. Pyridine can be used as both a solvent and a base to neutralize the acetic acid byproduct.

Step 2: Intramolecular Cyclization

  • Add the crude N-(4-fluorophenethyl)acetamide to polyphosphoric acid (PPA) or a similar dehydrating/acidic agent.

  • Heat the mixture to a temperature typically ranging from 80 to 120 °C for several hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • The resulting precipitate, this compound, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Causality: The strong acid, such as PPA, protonates the acetyl carbonyl, making the adjacent carbon more electrophilic. This facilitates the intramolecular electrophilic attack on the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the dihydroisoquinolinone ring system.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the fluorinated benzene ring. The proton ortho to the carbonyl group (C8-H) will likely be the most deshielded. The fluorine atom will induce splitting of the adjacent proton signals (³JH-F and ⁴JH-F coupling).

  • Aliphatic Region (δ 2.5-4.0 ppm): Two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the dihydroisoquinoline ring system. The methylene group adjacent to the nitrogen atom will be more deshielded than the one adjacent to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (δ ~165-170 ppm): A signal for the amide carbonyl carbon.

  • Aromatic Carbons (δ ~110-165 ppm): Six signals for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JC-F).

  • Aliphatic Carbons (δ ~25-45 ppm): Two signals for the two sp³ hybridized methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C-F Stretch: An absorption band in the region of 1000-1200 cm⁻¹ due to the C-F stretching vibration.

  • Aromatic C-H and C=C Stretches: Typical absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. Key fragmentation patterns would likely involve the loss of CO (m/z 137) and subsequent fragmentation of the dihydroisoquinoline ring.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Lactam Moiety: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity. The carbonyl group can undergo reduction.

  • Aromatic Ring: The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions. It can also be a site for nucleophilic aromatic substitution under certain conditions.

Significance in Drug Discovery

The 3,4-dihydroisoquinolin-1-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The introduction of fluorine can enhance drug-like properties. While specific pharmacological studies on this compound are not extensively documented, its derivatives are being explored for various therapeutic applications, including as inhibitors of enzymes such as Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2), which are implicated in cancer.[4][5]

Applications A 6-Fluoro-3,4-dihydro-2H- isoquinolin-1-one B N-Alkylation/Arylation A->B C Modification of Aromatic Ring A->C D Novel Bioactive Compounds B->D C->D E Enzyme Inhibitors (e.g., PRMT5, EZH2) D->E F Anticancer Agents E->F

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry. Its synthesis, while not explicitly detailed in the literature for this specific compound, can be achieved through established synthetic routes. The predicted spectroscopic and reactivity profiles provide a solid foundation for its use in the design and synthesis of novel bioactive molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The introduction of a fluorine atom at the 6-position can modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the chemical identity, synthesis, characterization, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Compound Identification and Physicochemical Properties

CAS Number: 214045-84-8[1][2][3]

Chemical Name: this compound[2]

Synonyms: 6-Fluoro-3,4-dihydro-1(2H)-isoquinolinone[1][3]

Molecular Formula: C₉H₈FNO[2][3]

Molecular Weight: 165.16 g/mol [1][2]

Chemical Structure

The chemical structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring, with a fluorine atom substituted at the 6-position of the isoquinoline core.

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 165.16 g/mol [1][2]
Molecular Formula C₉H₈FNO[2][3]
Appearance Solid[3]
Purity Typically >98%[3]
InChI Key QAYARJVVFMRVQJ-UHFFFAOYSA-N[3]

Synthesis and Elucidation

General Synthetic Strategies

Two prominent methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core are the Bischler-Napieralski reaction and the Castagnoli–Cushman reaction.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of N-acyl-β-phenylethylamines using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to form a 3,4-dihydroisoquinoline, which can be further oxidized or modified.[4]

  • Castagnoli–Cushman Reaction: This is a three-component reaction involving a homophthalic anhydride, an aldehyde, and an amine to produce substituted 3,4-dihydroisoquinolin-1-one derivatives. This method has been successfully employed for the synthesis of a variety of analogs.[5][6]

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Substituted Phenylethylamine) reaction Key Cyclization Reaction (e.g., Bischler-Napieralski or Castagnoli-Cushman) start->reaction intermediate Intermediate (e.g., Dihydroisoquinoline) reaction->intermediate purification Purification (e.g., Chromatography) intermediate->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this exact compound is not provided in the search results, the expected characteristic signals based on its structure and data from similar compounds are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The two methylene groups in the dihydro-isoquinolinone ring will appear as triplets or multiplets in the aliphatic region. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms. The carbonyl carbon will resonate at a characteristic downfield shift. The fluorine substitution will cause splitting of the signals for the carbon atoms in its vicinity (C-F coupling).

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for the N-H stretching vibration, the C=O (amide) stretching vibration, and C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

Reactivity and Chemical Behavior

The reactivity of this compound is influenced by the presence of the lactam functionality, the aromatic ring, and the fluorine substituent.

  • N-Alkylation/Arylation: The secondary amine within the lactam ring can be functionalized through N-alkylation or N-arylation reactions, allowing for the introduction of various substituents to explore structure-activity relationships.

  • Electrophilic Aromatic Substitution: The electron-donating effect of the amide nitrogen and the electron-withdrawing effect of the fluorine atom will direct electrophilic substitution on the aromatic ring.

  • Modification of the Lactam Ring: The carbonyl group can potentially undergo reduction or other transformations, and the adjacent methylene group can be a site for functionalization.

Applications in Drug Discovery and Development

The 3,4-dihydroisoquinolin-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active molecules.[7] The introduction of a fluorine atom is a common strategy in drug design to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.

Potential Biological Targets

While the specific biological targets of this compound are not explicitly detailed in the provided search results, derivatives of the 3,4-dihydroisoquinolin-1-one scaffold have shown activity against various targets, suggesting potential avenues of investigation for the 6-fluoro analog.

  • WDR5 Inhibition: A structurally related analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WD repeat-containing protein 5 (WDR5).[8] WDR5 is a key component of histone methyltransferase complexes, and its inhibition has shown therapeutic potential in certain cancers.[8]

G cluster_pathway Potential WDR5 Inhibition Pathway inhibitor 6-fluoro-3,4-dihydro-2H- isoquinolin-1-one (or derivative) wdr5 WDR5 Protein inhibitor->wdr5 Inhibits mll1 MLL1 Complex wdr5->mll1 Interacts with h3k4 H3K4 Methylation mll1->h3k4 Catalyzes gene_expression Altered Gene Expression h3k4->gene_expression Regulates cellular_effect Therapeutic Effect (e.g., Anti-cancer) gene_expression->cellular_effect Leads to

Caption: A putative signaling pathway illustrating the potential mechanism of action via WDR5 inhibition.

  • Antioomycete Activity: Various derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their activity against plant pathogens like Pythium recalcitrans.[5][6] This suggests potential applications in agrochemicals.

Rationale for Fluorine Substitution

The presence of the fluorine atom at the 6-position is a deliberate design choice in medicinal chemistry. Fluorine can:

  • Block Metabolic Sites: Prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Modulate pKa: Alter the acidity or basicity of nearby functional groups.

  • Enhance Binding Affinity: Form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.

  • Improve Membrane Permeability: Increase lipophilicity, which can enhance cell membrane penetration.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general, representative protocols for the synthesis and biological evaluation of similar compounds.

General Synthesis via Castagnoli–Cushman Reaction
  • To a solution of 4-fluorohomophthalic anhydride (1 equivalent) in a suitable solvent (e.g., toluene), add the desired amine (1.1 equivalents) and aldehyde (1.1 equivalents).

  • Heat the reaction mixture under reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound derivative.

General Protocol for In Vitro Biological Assay (e.g., WDR5 Inhibition)
  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a suitable assay plate, add the recombinant WDR5 protein, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Measure the fluorescence polarization or other relevant signal using a plate reader.

  • Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its fluorinated isoquinolinone core is a promising scaffold for the development of inhibitors of various biological targets, including WDR5. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its strategic application as a privileged scaffold in the design of targeted therapeutics.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 214045-84-8) is a synthetic organic compound featuring a dihydroisoquinolinone core with a fluorine atom substituted at the 6-position of the aromatic ring.[1][2][3][4] This substitution is of high strategic importance in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₉H₈FNO[2][3][5][6]
Molecular Weight 165.16 g/mol [2][5][6]
Appearance Solid[3]
Melting Point 116.4-117.2 °C[6]
CAS Number 214045-84-8[1][2][5]

Strategic Importance in Drug Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its rigid conformation and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets. The introduction of a fluorine atom at the 6-position further enhances its utility.

Application in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme family involved in DNA repair. Inhibitors of PARP have emerged as a major breakthrough in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 3,4-dihydroisoquinolin-1-one core is a validated pharmacophore for PARP inhibition. Research has shown that derivatives, such as 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one carboxamides, are potent PARP inhibitors.[7][8] The 6-fluoro isomer serves as a closely related and valuable building block for exploring the structure-activity relationship (SAR) in this class of inhibitors, aiming to optimize potency and pharmacokinetic profiles.[7]

Role as a Scaffold for EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in various cancers. The 3,4-dihydroisoquinolin-1(2H)-one lactam has been successfully employed as a core scaffold to develop potent and selective EZH2 inhibitors. By cyclizing a flexible linker into the rigid lactam structure, researchers have significantly improved ligand efficiency and potency. The strategic placement of substituents on this core, including on the aromatic ring, is key to optimizing interactions with the EZH2 active site. The this compound intermediate is therefore a critical component for generating novel EZH2 inhibitors with improved drug-like properties.

Synthesis and Mechanistic Considerations

Author's Note on the Proposed Synthesis:

The following protocol is constructed based on well-established chemical principles and analogous transformations reported for similar structures, such as the synthesis of 6-hydroxy-3,4-dihydroquinolinone.[9] This provides a robust and scientifically sound pathway for researchers to produce the target compound.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-(4-Fluorophenyl)ethan-1-amine C N-(4-fluorophenethyl)-3-chloropropanamide A->C B 3-Chloropropionyl chloride B->C E 6-Fluoro-3,4-dihydro-2H- isoquinolin-1-one C->E D Lewis Acid (e.g., AlCl3) D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-(2-(4-fluorophenyl)ethyl)-3-chloropropanamide (Intermediate)

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add 2-(4-fluorophenyl)ethan-1-amine (1.0 eq), triethylamine (1.1 eq), and a suitable solvent like methyl ethyl ketone.

  • Cooling: Cool the resulting mixture to approximately 10°C using an ice bath.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not rise excessively. After the addition is complete, allow the reaction temperature to increase to 60°C.

  • Reaction Completion: Maintain the mixture at reflux for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up: Cool the reaction mixture. Filter off the triethylamine hydrochloride salt. The filtrate contains the crude product, which can be concentrated under reduced pressure and purified by recrystallization or chromatography if necessary.

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • Reactor Setup: Charge a reactor with a strong Lewis acid, such as aluminum chloride (AlCl₃) (2.0-3.0 eq), and a high-boiling, non-reactive solvent.

  • Addition of Intermediate: Slowly add the N-(2-(4-fluorophenyl)ethyl)-3-chloropropanamide intermediate from Step 1 to the Lewis acid suspension.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 130-150°C). The electrophilic aromatic substitution is driven by heat. The position of cyclization is directed ortho to the activating ethylamine group.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically several hours).

  • Quenching and Work-up: Carefully cool the reaction mixture and quench by slowly pouring it onto crushed ice and water. This will hydrolyze the aluminum complexes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of each step should be confirmed by analytical techniques. The formation of the amide intermediate in Step 1 and the final product in Step 2 should be verified by comparing their retention factors (TLC) and mass-to-charge ratios (MS) with the expected values. The final product's identity and purity must be confirmed by NMR spectroscopy.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.0-8.2 ppm): Three protons will be present in this region. The proton at C5 (ortho to the fluorine) will likely appear as a doublet of doublets. The proton at C8 (adjacent to the carbonyl) will be a doublet, and the proton at C7 will be a triplet or doublet of doublets, with coupling to both the C8 proton and the fluorine atom.

    • Aliphatic Region (δ 2.8-3.6 ppm): Two triplets are expected, corresponding to the two methylene groups (-CH₂-CH₂-) in the dihydroisoquinoline ring system. The triplet around δ 3.5 ppm would correspond to the CH₂ group attached to the nitrogen, while the triplet around δ 3.0 ppm would correspond to the benzylic CH₂ group.

    • Amide Proton (δ ~6.0-8.0 ppm): A broad singlet corresponding to the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

    • Carbonyl Carbon (C1): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine (C6) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be shifted downfield. The carbons ortho and meta to the fluorine will show smaller C-F couplings.

    • Aliphatic Carbons: Two signals in the aliphatic region (δ 25-45 ppm) for the C3 and C4 methylene groups.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 165. Subsequent fragmentation patterns would likely involve the loss of CO (m/z = 137) and other characteristic fragments of the isoquinoline core.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass, confirming the elemental composition. For C₉H₈FNO, the calculated exact mass [M+H]⁺ is 166.0663.

Conclusion and Future Outlook

This compound is a strategically important building block for modern drug discovery. Its rigid core and the presence of a fluorine atom provide medicinal chemists with a powerful tool to design potent and selective inhibitors for critical oncology targets like PARP and EZH2. The synthetic route, logically derived from established chemical principles, is robust and scalable. As the fields of targeted therapy and epigenetic modulation continue to expand, the demand for well-characterized, high-purity heterocyclic intermediates like this one will undoubtedly grow, making it a valuable compound in the arsenal of any drug development professional.

References

A Technical Guide to the Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily due to the favorable pharmacological properties imparted by the fluorine substituent and the isoquinolinone core. This guide provides an in-depth exploration of viable and documented synthetic pathways for this target molecule. We will dissect two primary strategies: a modern, convergent approach via the three-component Castagnoli-Cushman reaction and a classic, linear synthesis utilizing the Bischler-Napieralski reaction. This document is intended for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis to guide strategic synthetic planning.

Introduction: The Significance of Fluorinated Isoquinolinones

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The 3,4-dihydro-2H-isoquinolin-1-one core, a prevalent motif in natural products and pharmaceuticals, provides a rigid framework for orienting functional groups in three-dimensional space. The combination of these two features in this compound makes it a highly valuable building block for the synthesis of novel therapeutics. This guide moves beyond a simple recitation of steps to explain the causality behind the chosen reagents and conditions, providing a robust framework for practical application in the laboratory.

Pathway I: The Castagnoli-Cushman Three-Component Reaction (3-CR)

The Castagnoli-Cushman Reaction (CCR) is a powerful [4+2] cyclocondensation that constructs the isoquinolinone core in a single, convergent step from three readily available components.[1][2] This approach is notable for its efficiency and atom economy. For the synthesis of the N-unsubstituted target, ammonium acetate serves as an effective source of ammonia.[3][4]

Strategic Overview & Precursor Synthesis

The key to this pathway is the preparation of 4-fluorohomophthalic anhydride . While not commercially available, a robust synthesis has been reported, which we will adopt here.[4] The overall strategy is outlined below.

G cluster_0 Pathway I: Castagnoli-Cushman Reaction A 3-Fluorobenzaldehyde C 3-Fluoro-cinnamic acid A->C a) Knoevenagel B Malonic Acid B->C D 3-Fluorophenyl-propionic acid C->D b) Hydrogenation E Acyl Chloride Intermediate D->E c) SOCl₂ or (COCl)₂ F Friedel-Crafts Product E->F d) AlCl₃, CS₂ (Intramolecular Friedel-Crafts) G 4-Fluoro-homophthalic acid F->G e) Oxidation (e.g., H₂O₂) H 4-Fluoro-homophthalic anhydride G->H f) Dehydration (e.g., Ac₂O) K This compound (TARGET) H->K g) 3-CR I Formaldehyde I->K J Ammonium Acetate J->K

Caption: Workflow for the synthesis of the target molecule via the Castagnoli-Cushman reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluorohomophthalic Anhydride (Precursor)

This protocol is adapted from the multi-step synthesis described by Ivanova et al. for a similar fluorinated analog.[4]

  • Knoevenagel Condensation: To a solution of 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine. Heat the mixture to reflux for 4-6 hours. After cooling, pour the mixture into dilute HCl to precipitate the product. Filter, wash with water, and dry to yield 3-fluoro-cinnamic acid.

  • Hydrogenation: Dissolve the 3-fluoro-cinnamic acid in methanol/THF and subject it to hydrogenation (H₂, 1 atm) over a 10% Pd/C catalyst until hydrogen uptake ceases (approx. 12 hours). Filter the catalyst and concentrate the solvent in vacuo to obtain 3-fluorophenyl-propionic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • Convert the carboxylic acid to its acid chloride by reacting with oxalyl chloride (1.2 eq) and a catalytic amount of DMF in dry DCM at room temperature for 2 hours.[4]

    • In a separate flask, prepare a slurry of AlCl₃ (2.5 eq) in carbon disulfide (CS₂) at 0 °C. Add the freshly prepared acid chloride dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Carefully quench the reaction by pouring it onto ice/conc. HCl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the cyclic ketone precursor.

  • Oxidation & Anhydride Formation:

    • The cyclic ketone can be oxidized to 4-fluorohomophthalic acid using various methods, such as with aqueous hydrogen peroxide under basic conditions.[4]

    • To a suspension of the dried 4-fluorohomophthalic acid in a suitable solvent (e.g., toluene), add acetic anhydride (1.5 eq). Heat the mixture to reflux for 2-3 hours.[5][6] Cool the solution to induce crystallization. Filter the solid and wash with a cold solvent to yield the pure 4-fluorohomophthalic anhydride.

Protocol 2: Three-Component Castagnoli-Cushman Reaction

  • Reaction Setup: In a round-bottom flask, combine 4-fluorohomophthalic anhydride (1.0 eq), ammonium acetate (1.5 eq), and formaldehyde (1.2 eq, typically as a 37% aqueous solution or paraformaldehyde) in a suitable solvent such as acetonitrile or toluene.[2][4]

  • Reaction Execution: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with saturated NaHCO₃ solution, followed by brine, then dried over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Pathway II: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclodehydration of a β-arylethylamide.[7][8] This represents a classic, linear approach to the target molecule's core structure.

Strategic Overview & Retrosynthesis

The key to this pathway is the regioselective cyclization of an N-acylated phenethylamine. To achieve the desired 6-fluoro substitution pattern, the synthesis must begin with 2-(3-fluorophenyl)ethan-1-amine. The electron-donating character of the alkyl group and the activating nature of the fluorine (in a meta position) direct the electrophilic aromatic substitution to the para position relative to the fluorine atom, yielding the desired regioisomer.

G cluster_1 Pathway II: Bischler-Napieralski Reaction A 2-(3-Fluorophenyl)ethan-1-amine C N-[2-(3-Fluorophenyl)ethyl]formamide A->C a) N-Formylation B Formic Acid or derivative B->C D Nitrilium Ion Intermediate C->D b) Dehydration (POCl₃ or PPA) E 6-Fluoro-3,4-dihydro-1H-isoquinoline D->E c) Intramolecular Electrophilic Aromatic Substitution F This compound (TARGET) AA 3-Fluorophenylacetic acid CC N-(2-hydroxyethyl)-2-(3-fluorophenyl)acetamide AA->CC a) Amidation BB Ethanolamine BB->CC DD N-(2-chloroethyl)-2-(3-fluorophenyl)acetamide CC->DD b) Chlorination (e.g., SOCl₂) EE This compound (TARGET) DD->EE c) Intramolecular Friedel-Crafts Alkylation (AlCl₃)

Caption: Revised workflow for a classical synthesis via intramolecular Friedel-Crafts alkylation.

Detailed Experimental Protocol

This pathway involves the synthesis of an N-(2-chloroethyl)acetamide precursor followed by an acid-catalyzed intramolecular Friedel-Crafts alkylation.

  • Amidation: In a round-bottom flask, combine 3-fluorophenylacetic acid (1.0 eq) and ethanolamine (1.1 eq). Heat the mixture (neat or in a high-boiling solvent like xylene with a Dean-Stark trap) at 140-160 °C for several hours until water evolution ceases. Cool the mixture and purify the resulting N-(2-hydroxyethyl)-2-(3-fluorophenyl)acetamide, typically by recrystallization.

  • Chlorination: Dissolve the N-(2-hydroxyethyl)acetamide (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 2-4 hours. Carefully quench the reaction with ice water or a saturated NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and concentrate in vacuo to yield N-(2-chloroethyl)-2-(3-fluorophenyl)acetamide.

  • Intramolecular Friedel-Crafts Alkylation:

    • Caution: This reaction should be performed under anhydrous conditions.

    • Suspend aluminum chloride (AlCl₃) (2.0-3.0 eq) in a dry, high-boiling solvent like dichlorobenzene or nitrobenzene.

    • Add the N-(2-chloroethyl)-2-(3-fluorophenyl)acetamide precursor dropwise as a solution in the same solvent.

    • Heat the reaction mixture to 130-150 °C for 2-6 hours. The high temperature is necessary to drive the cyclization of the moderately activated aromatic ring.

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

    • After solvent removal, purify the crude product by column chromatography or recrystallization to obtain this compound.

Comparative Analysis of Synthetic Pathways

MetricPathway I: Castagnoli-CushmanPathway II: Friedel-Crafts
Strategy Convergent, Multi-componentLinear
Key Reaction [4+2] CyclocondensationIntramolecular Electrophilic Alkylation
Step Count Long precursor synthesis, but a single step for core assembly.Moderately long, linear sequence.
Reagents Generally mild reagents for the final step.Requires strong Lewis acids (AlCl₃) and high temperatures.
Scalability Potentially scalable, common in library synthesis.Scalable, but requires careful control of exothermic steps.
Advantages High efficiency and complexity generation in the final step.Utilizes more traditional and well-understood reactions.
Disadvantages Requires synthesis of a complex, non-commercial anhydride precursor.Harsh reaction conditions; potential for side reactions.

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic approaches. The Castagnoli-Cushman reaction offers a modern and elegant convergent solution, ideal for diversity-oriented synthesis, provided the key 4-fluorohomophthalic anhydride precursor can be prepared efficiently. The intramolecular Friedel-Crafts alkylation represents a more traditional, linear pathway that, while requiring harsher conditions, relies on fundamental and robust transformations in organic chemistry. The choice of pathway will ultimately depend on the specific project goals, available starting materials, and the desired scale of the synthesis. Both routes provide a reliable foundation for accessing this valuable fluorinated scaffold for applications in drug discovery and development.

References

A-456-1024-isoQ: A Strategic Guide to Elucidating the Mechanism of Action of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2][3][4] This guide outlines a comprehensive, multi-pronged strategy for the systematic investigation of the mechanism of action (MoA) of a novel derivative, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (hereafter designated A-456-1024-isoQ). While specific biological data for this exact molecule is not extensively published, its structural similarity to known PARP inhibitors provides a strong, rational starting point for hypothesis-driven inquiry.[1][2] This document provides a roadmap for researchers, detailing the logical flow of experiments from initial target identification to the elucidation of downstream cellular consequences, complete with validated protocols and data interpretation frameworks.

Introduction: The Isoquinolinone Scaffold and the PARP Hypothesis

The isoquinolinone core is a key pharmacophore for targeting the NAD+ binding site of PARP enzymes, particularly PARP1 and PARP2.[1][3] These enzymes are central to the DNA Damage Response (DDR), primarily in the repair of single-strand breaks (SSBs).[5][6] By inhibiting PARP's enzymatic activity, these small molecules prevent the recruitment of repair machinery, leading to the accumulation of SSBs.[5][6][7] In cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, these unresolved SSBs convert to lethal double-strand breaks (DSBs) during replication, inducing cell death through a mechanism known as synthetic lethality.[5][8]

Given the structure of A-456-1024-isoQ, we hypothesize that its primary mechanism of action will involve the inhibition of PARP1. This guide is therefore structured to rigorously test this hypothesis, while remaining open to the discovery of novel or off-target activities.

Phase 1: Target Identification and Engagement

The foundational step in any MoA study is to unequivocally identify the direct molecular target(s) of the compound and confirm that the compound engages this target in a relevant biological context (i.e., within a living cell).[9][10]

Rationale for the Experimental Workflow

We will employ a two-stage approach. First, an unbiased, proteome-wide screen will be used to identify potential binding partners. This is crucial to validate our primary PARP hypothesis and to uncover any unexpected "off-targets." Second, a targeted, biophysical assay will be used to confirm direct engagement with the primary candidate target(s) in intact cells.

Target_Identification_Workflow cluster_unbiased Unbiased Target ID cluster_validation Target Engagement Validation cluster_downstream Functional Confirmation Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification->CETSA Provides candidate targets (e.g., PARP1) Enzyme_Assay In Vitro PARP1/2 Enzymatic Assay CETSA->Enzyme_Assay Validates functional inhibition Cell_Based_Assay Cellular PARylation Assay (Western Blot) Enzyme_Assay->Cell_Based_Assay Confirms cellular target modulation Compound A-456-1024-isoQ Compound->Affinity_Purification Identifies potential binding partners Compound->CETSA Confirms direct binding in intact cells

Caption: Workflow for Target Identification and Validation.

Experimental Protocols

2.2.1 Protocol: Unbiased Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

  • Principle: This method uses an immobilized version of A-456-1024-isoQ to "pull down" its binding proteins from a complex cell lysate. These proteins are then identified by mass spectrometry.[11][12]

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of A-456-1024-isoQ with a linker arm and a biotin tag suitable for immobilization on streptavidin-coated beads. A control probe with a scrambled or inactive analog should also be prepared.

    • Lysate Preparation: Culture a relevant cell line (e.g., HeLa or a BRCA-mutant ovarian cancer line like KURAMOCHI) and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Affinity Pulldown: Incubate the cell lysate with the biotinylated A-456-1024-isoQ immobilized on streptavidin beads. Also, run parallel incubations with beads alone and beads with the control probe to identify non-specific binders.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads.

    • Proteomic Analysis: Subject the eluted proteins to trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: Compare the list of proteins identified from the active compound pull-down against the control pull-downs. Bona fide targets should be significantly enriched in the active compound sample. PARP1 and PARP2 are expected to be high-confidence hits.

2.2.2 Protocol: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, increasing its melting temperature. CETSA measures this thermal shift in intact cells, providing direct evidence of target engagement.[13][14][15][16][17]

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., HeLa) with either vehicle (DMSO) or a saturating concentration of A-456-1024-isoQ (e.g., 10-100x the expected IC50) for 1-2 hours.

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.

    • Detection: Carefully collect the supernatant (containing soluble protein) and analyze the amount of the target protein (e.g., PARP1) remaining at each temperature point by Western blot or ELISA.

    • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.[14]

Phase 2: Functional Characterization and Pathway Analysis

Once PARP1 is confirmed as a direct target, the next phase is to quantify the inhibitory effect of A-456-1024-isoQ on its enzymatic function and map the downstream consequences.

Quantifying Enzymatic Inhibition

The potency of A-456-1024-isoQ must be determined through direct enzymatic assays. Comparing its activity against both PARP1 and PARP2 is critical for establishing its selectivity profile.

3.1.1 Protocol: In Vitro Fluorometric PARP1/2 Activity Assay

  • Principle: This assay measures the consumption of the PARP substrate, NAD+, which is proportional to enzyme activity.[18][19]

  • Methodology:

    • Reaction Setup: In a 384-well plate, set up reactions containing PARP assay buffer, recombinant human PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and serial dilutions of A-456-1024-isoQ or a known inhibitor (e.g., Olaparib) as a positive control.[18]

    • Initiation: Start the reaction by adding NAD+.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add a developer reagent that includes nicotinamidase, which processes the remaining NAD+ to generate a fluorescent signal. The signal is inversely proportional to PARP activity.[18]

    • Measurement: Read the fluorescence on a plate reader.

    • Data Analysis: Plot the percent inhibition against the log concentration of A-456-1024-isoQ and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterA-456-1024-isoQ (Hypothetical)Olaparib (Reference)
PARP1 IC50 (nM) To be determined~1-5 nM
PARP2 IC50 (nM) To be determined~1-5 nM
Selectivity (PARP2/PARP1) To be determined~1
Table 1: Hypothetical Data Summary for In Vitro PARP Inhibition.
Elucidating the Downstream Signaling Pathway

Inhibition of PARP1's enzymatic function leads to a "trapping" of the PARP1 protein on DNA and prevents the synthesis of Poly(ADP-ribose) (PAR) chains, which are critical for recruiting downstream DNA repair factors.[7][8][20]

PARP_Signaling_Pathway cluster_pathway PARP1-Mediated DNA Repair & Inhibition cluster_brca In HR-Deficient Cells (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Binds to nick PAR PAR Polymer Synthesis PARP1->PAR Catalyzes Trapping PARP1 Trapping PARP1->Trapping NAD NAD+ NAD->PAR Consumed Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Complex Signals for SSB_Repair SSB Repair Repair_Complex->SSB_Repair Mediates Compound A-456-1024-isoQ Compound->PARP1 Inhibits & Traps Replication_Fork Replication Fork Collapse Trapping->Replication_Fork Leads to DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination Repair (Blocked) DSB->HR_Repair Apoptosis Apoptosis / Cell Death HR_Repair->Apoptosis Synthetic Lethality

Caption: Hypothesized Signaling Pathway of A-456-1024-isoQ Action.

3.2.1 Protocol: Cellular PARylation Assay

  • Principle: This Western blot-based assay directly measures the product of PARP activity (PAR polymers) in cells. An effective inhibitor will reduce the amount of PAR generated in response to DNA damage.[18]

  • Methodology:

    • Cell Culture: Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with serial dilutions of A-456-1024-isoQ for 1-2 hours.

    • DNA Damage: Induce DNA damage by treating the cells with a damaging agent like H2O2 (1 mM) or MMS (0.01%) for 15 minutes to robustly activate PARP1.

    • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blot: Quantify total protein concentration (e.g., via BCA assay), normalize samples, and perform SDS-PAGE followed by transfer to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific for PAR polymers. Subsequently, strip and re-probe the membrane for total PARP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[18]

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the PAR signal in drug-treated cells relative to the vehicle-treated control confirms cellular inhibition of PARP activity.

Conclusion and Future Directions

This guide presents a logical and experimentally robust framework for elucidating the mechanism of action of this compound. The proposed workflow begins with unbiased target identification, confirms target engagement in a cellular context, quantifies enzymatic inhibition, and validates the disruption of the downstream signaling pathway.

Successful completion of these studies will firmly establish whether A-456-1024-isoQ acts as a PARP inhibitor. Subsequent investigations should focus on its cellular phenotype, specifically assessing its synthetic lethal effects in BRCA-mutant versus BRCA-wildtype cell lines, its impact on cell cycle progression, and its ability to induce apoptosis. These further studies will be critical for evaluating its potential as a targeted therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in drug development pipelines. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and detailing the experimental methodologies.

Molecular Structure and Key Features

The structure of this compound incorporates a bicyclic system with a lactam functionality and a fluorine substituent on the aromatic ring. This arrangement of atoms gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydroisoquinolinone core will show characteristic multiplicities due to spin-spin coupling.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.13dd8.4, 5.6
Aromatic-H7.06dt2.4, 8.4
Aromatic-H7.99dd8.0, 2.4
-CH₂- (Position 3)3.79dt2.4, 8.4
-CH₂- (Position 4)2.72t7.6
-NH-8.30s-

Note: The chemical shifts and coupling constants are based on data reported for 6-fluoro-3,4-dihydroisoquinoline in CDCl₃ and may vary slightly depending on the solvent and experimental conditions.[1]

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is essential for resolving the complex spin systems in the aromatic region and accurately determining the coupling constants. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature. The carbonyl carbon of the lactam will appear significantly downfield. The fluorine substitution will also influence the chemical shifts of the aromatic carbons through C-F coupling.

Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C=O~165-170-
Aromatic C-F161.7246.6
Aromatic C-H113.821.9
Aromatic C-H117.721.5
Aromatic C-H129.57.2
Quaternary Aromatic C128.97.3
Quaternary Aromatic C131.83.3
-CH₂- (Position 3)47.6-
-CH₂- (Position 4)24.3-

Note: The chemical shifts and coupling constants are based on data reported for 6-fluoro-3,4-dihydroisoquinoline in CDCl₃ and may vary slightly depending on the solvent and experimental conditions.[1]

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum is typically recorded on a multinuclear NMR spectrometer.

Data Interpretation: The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom.

Fluorine AssignmentChemical Shift (δ, ppm)
Ar-F-115.0

Note: The chemical shift is relative to a standard reference, often CFCl₃.[1]

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Data Interpretation: The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound are expected for the N-H and C=O stretching vibrations of the lactam, as well as C-F and aromatic C-H and C=C stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (lactam)3200-3400
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=O Stretch (lactam)1650-1690
C=C Stretch (aromatic)1450-1600
C-F Stretch1000-1400

Self-Validating System: The presence of a strong absorption band in the 1650-1690 cm⁻¹ region, characteristic of a cyclic amide (lactam), in conjunction with an N-H stretching band, provides strong evidence for the core structure of the molecule.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.

Data Interpretation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) will be observed, confirming the molecular formula.

Expected Molecular Ion:

  • Molecular Formula: C₉H₈FNO

  • Monoisotopic Mass: 165.05899 g/mol

Fragmentation Pathway: The fragmentation of this compound will likely involve the loss of small neutral molecules such as CO, and fragmentation of the dihydroisoquinolinone ring.

Fragmentation_Pathway M [C₉H₈FNO]⁺˙ m/z = 165 F1 [M - CO]⁺˙ m/z = 137 M->F1 - CO F2 [M - C₂H₄]⁺˙ m/z = 137 M->F2 - C₂H₄

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and reliable method for the characterization of this compound. The data presented in this guide serves as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, with solubility and stability standing as paramount determinants of a drug's ultimate success. 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated derivative of the dihydroisoquinolinone scaffold, presents a compelling case for thorough characterization. The introduction of a fluorine atom can significantly modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, offering both theoretical insights and practical, step-by-step protocols to empower researchers in their drug discovery endeavors. A deep understanding of these attributes is not merely an academic exercise; it is a foundational requirement for designing effective formulations, predicting in vivo behavior, and ensuring the safety and efficacy of a potential therapeutic agent.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies. The presence of the fluorine atom and the lactam functionality are key determinants of its behavior.

PropertyValueSource
Molecular Formula C₉H₈FNO[4][5][6][7]
Molecular Weight 165.16 g/mol [4][5][7]
Appearance Solid[4]
XLogP3-AA 1.3[7]
Hydrogen Bond Donor Count 1[5][7]
Hydrogen Bond Acceptor Count 2[5][7]
Topological Polar Surface Area 29.1 Ų[5][7]

The XLogP3 value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility. The presence of both hydrogen bond donor and acceptor sites will influence its interactions with water and other polar solvents.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy. This section outlines a systematic approach to determining the kinetic and thermodynamic solubility of this compound.

Theoretical Considerations

The solubility of a compound is influenced by its crystal lattice energy, polarity, and the pH of the aqueous medium. For ionizable compounds, solubility can vary significantly with pH. While this compound is not strongly acidic or basic, the lactam nitrogen can exhibit very weak basicity. Therefore, assessing solubility across a physiologically relevant pH range is prudent.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol for Thermodynamic Solubility
  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of solid this compound to each buffer in separate vials. A starting point could be 1-2 mg/mL.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase for analysis.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound prepared in a suitable organic solvent.

Part 2: Stability Profiling

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an integral part of this process, providing insights into the intrinsic stability of the molecule.[8][9]

The Rationale Behind Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[10][11] The primary objectives of these studies are:

  • To identify potential degradation products.

  • To elucidate degradation pathways.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method.

Experimental Design for Forced Degradation

The lactam ring in this compound is anticipated to be the primary site of degradation, particularly through hydrolysis. The stability of β-lactam rings, a related structural motif, is known to be highly pH-dependent.[12][13][14][15][16]

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared.[9]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours), as base-catalyzed hydrolysis of lactams can be rapid.

    • Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Store at room temperature and analyze at different time intervals.

  • Thermal Degradation:

    • Incubate the solution of the compound in a neutral buffer at an elevated temperature (e.g., 60°C).

    • Also, expose the solid compound to the same temperature.

    • Analyze at predetermined time points.

  • Photostability:

    • Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of an analytical method that can separate the parent compound from all potential degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (MS) is invaluable for the identification of degradation products.

The goal is to achieve baseline separation of the parent peak from any new peaks that appear under stress conditions.

Data Interpretation and Reporting

All quantitative data should be summarized in clear and concise tables.

Table 1: Summary of Solubility Data

pHTemperature (°C)Solubility (µg/mL)Method
2.025Thermodynamic
4.525Thermodynamic
6.825Thermodynamic
7.425Thermodynamic
7.425Kinetic

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C24 h
0.1 M NaOH, RT4 h
3% H₂O₂, RT24 h
Thermal (60°C, solution)48 h
Photolytic (ICH Q1B)-

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable step in its journey as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for generating the critical data required for informed decision-making in the drug development process. By understanding how this molecule behaves in aqueous environments and under various stress conditions, researchers can proactively address potential liabilities, optimize formulation strategies, and ultimately increase the probability of advancing a safe and effective therapeutic agent to the clinic.

References

Unlocking the Therapeutic Potential of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Privileged Scaffold to Targeted Therapy

The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. The specific compound at the center of this guide, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, represents a promising, yet largely unexplored, iteration of this scaffold. The introduction of a fluorine atom at the 6-position is a strategic modification, as fluorine substitution can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.

This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the most probable target classes based on the extensive pharmacology of related isoquinolinone derivatives, and provide detailed, actionable protocols for target deconvolution and validation, grounded in scientific integrity and field-proven insights.

Part 1: Hypothesis-Driven Target Exploration: The Prime Suspects

While direct biological data for this compound is not yet publicly available, a thorough analysis of the structure-activity relationships (SAR) of analogous compounds points towards several high-probability target families.[2][3]

The Leading Hypothesis: Poly (ADP-ribose) Polymerase (PARP) Inhibition

The most compelling hypothesis for the therapeutic action of this compound is the inhibition of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1.[2] PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[4] Inhibitors of PARP have emerged as a successful class of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]

Causality behind the Hypothesis:

  • Structural Precedent: The 3,4-dihydroisoquinolin-1-one scaffold is a core structural motif in several potent PARP inhibitors.[6] This suggests that the fundamental shape and electronic properties of this scaffold are well-suited for binding to the active site of PARP1.

  • Mechanism of Action: PARP inhibitors typically function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). The isoquinolinone core mimics the nicotinamide moiety of NAD+, allowing it to occupy the active site and block enzymatic activity.

  • Potential for Enhanced Potency: The 6-fluoro substitution could enhance binding affinity through favorable interactions with amino acid residues in the PARP1 active site, potentially leading to increased potency and selectivity.

Part 2: A Broad Spectrum of Possibilities: Secondary Target Classes

While PARP inhibition is the primary hypothesis, the versatility of the isoquinoline scaffold necessitates the consideration of other potential targets.[7][8]

Kinase Inhibition: Targeting Cellular Signaling
  • HER2 Kinase: Isoquinoline-containing compounds have been developed as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain types of breast cancer.[9][10] These inhibitors typically act by competing with ATP in the kinase domain.

  • Rho-kinase (ROCK): Isoquinoline derivatives, such as fasudil, are known inhibitors of Rho-kinase, a key regulator of the actin cytoskeleton involved in processes like cell contraction and motility.[11][12] ROCK inhibitors have therapeutic potential in cardiovascular diseases and glaucoma.[12]

Topoisomerase I Inhibition: Disrupting DNA Replication

Indenoisoquinoline derivatives have been identified as potent inhibitors of Topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling during replication and transcription.[5][13][14] Top1 inhibitors are an established class of anticancer agents.

Central Nervous System (CNS) Receptors: Modulating Neurotransmission

Certain isoquinolinone derivatives have shown affinity for multiple CNS receptors, including dopamine (D2) and serotonin (5-HT1A, 5-HT2A, etc.) receptors.[2][15] This suggests a potential application for this compound in the treatment of neurological and psychiatric disorders.

Acetylcholinesterase (AChE) Inhibition: A Role in Neurodegenerative Disease

Isoquinoline alkaloids have been investigated as inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine.[1][16][17][18][19] AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease.

Part 3: The Experimental Roadmap: From Unbiased Discovery to Target Validation

The following section outlines a logical, multi-pronged experimental workflow to definitively identify and validate the therapeutic targets of this compound.

Phase 1: Unbiased Target Identification

The initial phase focuses on unbiased, proteome-wide approaches to generate a list of potential protein interactors without preconceived notions.

Chemical proteomics is a powerful strategy for identifying the cellular targets of small molecules.[20][21] This workflow involves synthesizing a probe molecule and using it to "fish" for binding partners in a complex biological sample.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for biological activity. The N-2 position of the lactam is a common and often suitable attachment point.

    • Couple the linker to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line for the PARP hypothesis) and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown:

    • Incubate the cell lysate with the immobilized compound (the "bait").

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, either by competition with an excess of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).[11]

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

Diagram: Affinity Chromatography Workflow

G cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Compound 6-fluoro-3,4-dihydro- 2H-isoquinolin-1-one Probe Synthesize Probe (Compound + Linker) Compound->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE LCMS LC-MS/MS SDSPAGE->LCMS Identify Protein Identification LCMS->Identify

Caption: Workflow for target identification using affinity chromatography.

CETSA is a technique that assesses target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[22][23][24]

Experimental Protocol: Proteome-wide CETSA (Thermal Proteome Profiling)

  • Cell Treatment:

    • Treat intact cells with either the vehicle (DMSO) or this compound.

  • Thermal Challenge:

    • Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C).

  • Lysis and Protein Solubilization:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Quantitative Proteomics:

    • Analyze the soluble protein fractions from each temperature point using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).

  • Data Analysis:

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve."

    • Identify proteins with a significant shift in their melting temperature in the presence of the compound.

Diagram: CETSA Principle

G cluster_0 No Ligand cluster_1 With Ligand Protein_NL Target Protein Soluble Heat_NL Heat Protein_NL->Heat_NL Denatured_NL Denatured & Aggregated Protein Insoluble Heat_NL->Denatured_NL Protein_L Ligand-Bound Protein Soluble & Stabilized Heat_L Heat Protein_L->Heat_L Stable_L Ligand-Bound Protein Remains Soluble Heat_L->Stable_L

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

Phase 2: Hypothesis-Driven Target Validation

The results from the unbiased screening will provide a list of candidate targets. This phase focuses on validating these candidates, with a primary focus on the most likely targets identified in Part 1.

These assays provide direct evidence of interaction between the compound and the purified target protein.

Quantitative Data Summary: Hypothetical IC50/Ki Values for this compound

Target ClassSpecific TargetAssay TypePredicted IC50/Ki
Primary Hypothesis
DNA RepairPARP1Enzymatic Assay< 100 nM
PARP2Enzymatic Assay> 1 µM
Secondary Hypotheses
KinasesHER2Kinase Assay100 nM - 1 µM
Rho-kinase (ROCK1)Kinase Assay100 nM - 1 µM
TopoisomerasesTopoisomerase IDNA Relaxation Assay< 1 µM
CNS ReceptorsDopamine D2Radioligand Binding100 nM - 1 µM
Serotonin 5-HT2ARadioligand Binding100 nM - 1 µM
CholinesterasesAcetylcholinesteraseColorimetric Assay> 1 µM

Experimental Protocols:

  • PARP1/2 Inhibition Assay: [16][25][26]

    • Add recombinant human PARP1 or PARP2 enzyme to a 96-well plate.

    • Add a reaction buffer containing NAD+ and activated DNA.

    • Add varying concentrations of this compound.

    • Incubate to allow the PARylation reaction to proceed.

    • Detect the amount of PARP activity using a colorimetric or fluorescent method that measures the consumption of NAD+ or the production of poly(ADP-ribose).

    • Calculate the IC50 value.

  • HER2 Kinase Assay:

    • Use a commercially available HER2 kinase assay kit (e.g., ADP-Glo™).

    • Add recombinant HER2 kinase, a suitable substrate peptide, and ATP to a 96-well plate.

    • Add varying concentrations of the test compound.

    • Incubate to allow the phosphorylation reaction to proceed.

    • Add a reagent to stop the kinase reaction and detect the amount of ADP produced.

    • Calculate the IC50 value.

  • Topoisomerase I DNA Relaxation Assay:

    • Incubate supercoiled plasmid DNA with human Topoisomerase I in the presence of varying concentrations of the test compound.

    • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA with a fluorescent stain (e.g., ethidium bromide).

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

  • Radioligand Binding Assays for CNS Receptors: [27][28]

    • Prepare cell membranes expressing the receptor of interest (e.g., D2 or 5-HT2A).

    • Incubate the membranes with a specific radioligand for the receptor and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki value, which represents the affinity of the compound for the receptor.

These assays confirm that the compound interacts with its target in a cellular environment and elicits the expected biological response.

Experimental Protocols:

  • Western Blotting for PARP Activity (PARylation):

    • Treat cells with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Perform a Western blot using an antibody that specifically recognizes poly(ADP-ribose) (PAR).

    • A decrease in the PAR signal in the presence of the compound indicates PARP inhibition.

  • Cell Viability/Cytotoxicity Assays:

    • Culture relevant cancer cell lines (e.g., BRCA-deficient and BRCA-proficient) in 96-well plates.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition). Selective toxicity in BRCA-deficient cells would support the PARP inhibition hypothesis.

  • Phosphorylation-specific Western Blotting for Kinase Inhibition:

    • Treat cells that overexpress the target kinase (e.g., HER2-positive SKBR3 cells) with the test compound.

    • Lyse the cells and perform a Western blot using antibodies that recognize the phosphorylated (active) form of the kinase and the total amount of the kinase.

    • A decrease in the ratio of phosphorylated to total kinase indicates inhibition.

Part 4: Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the comprehensive investigation of this compound. By combining unbiased, proteome-wide screening methods with targeted biochemical and cellular validation assays, researchers can confidently identify and characterize the therapeutic targets of this promising compound.

The strong structural precedent for isoquinolinones as PARP inhibitors makes this the most compelling starting point for investigation. However, a thorough and unbiased approach is crucial to uncover all potential mechanisms of action and to ensure a comprehensive understanding of the compound's pharmacology. The successful deconvolution of its targets will be a critical step in advancing this compound towards preclinical and clinical development as a novel therapeutic agent.

References

Methodological & Application

Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core is a prevalent structural motif in a wide array of biologically active compounds and natural products. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a reliable and well-established two-step synthetic sequence commencing with the formation of a key amide precursor followed by a Bischler-Napieralski cyclization and subsequent oxidation to afford the target compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two key stages. The first stage involves the acylation of 2-(4-fluorophenyl)ethan-1-amine to form the corresponding N-acetyl derivative. This amide then undergoes an intramolecular electrophilic aromatic substitution, known as the Bischler-Napieralski reaction, to construct the 6-fluoro-3,4-dihydroisoquinoline ring system. The final step involves the oxidation of the benzylic carbon adjacent to the nitrogen atom to yield the desired lactam, this compound.

Synthesis_Overview Start 2-(4-Fluorophenyl)ethan-1-amine Amide N-[2-(4-Fluorophenyl)ethyl]acetamide Start->Amide Acetylation DHIQ 6-Fluoro-3,4-dihydroisoquinoline Amide->DHIQ Bischler-Napieralski Cyclization FinalProduct This compound DHIQ->FinalProduct Oxidation

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-[2-(4-Fluorophenyl)ethyl]acetamide

The initial step in this synthesis is the formation of the amide precursor. This is a standard acylation reaction where the primary amine, 2-(4-fluorophenyl)ethan-1-amine, is treated with an acetylating agent. Acetic anhydride is a common and effective choice for this transformation due to its reactivity and the straightforward workup procedure. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Reaction Setup: Cool the solution to 0 °C in the ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-[2-(4-fluorophenyl)ethyl]acetamide. This product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Part 2: Bischler-Napieralski Cyclization

The core of this synthesis lies in the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] This reaction is typically promoted by a dehydrating agent, which activates the amide carbonyl for cyclization. Common reagents for this purpose include phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentoxide (P₂O₅) in POCl₃.[3][4][5] The electron-donating nature of the fluorine atom's lone pairs at the para position facilitates the electrophilic attack on the aromatic ring.

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.[6]

Bischler_Napieralski Amide N-[2-(4-Fluorophenyl)ethyl]acetamide Intermediate1 Activated Amide (e.g., with POCl3) Amide->Intermediate1 Activation Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium Elimination DHIQ 6-Fluoro-3,4-dihydroisoquinoline Nitrilium->DHIQ Intramolecular Cyclization

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Cyclization
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the N-[2-(4-fluorophenyl)ethyl]acetamide (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 eq) to the amide. For less reactive substrates, a mixture of phosphorus pentoxide (P₂O₅) in POCl₃ can be used to enhance the reaction rate.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-fluoro-3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Part 3: Oxidation to this compound

The final step is the oxidation of the benzylic C-H bond of the 6-fluoro-3,4-dihydroisoquinoline intermediate to a carbonyl group, yielding the desired lactam. Several methods are available for the oxidation of cyclic amines to lactams.[1] A common and effective method involves the use of an iodine-based system in an aqueous medium. This metal-free oxidation offers mild reaction conditions and good functional group tolerance.[1]

Experimental Protocol: Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve the 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) in a mixture of an organic solvent like tetrahydrofuran (THF) and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3-5 eq) to the solution, followed by the portion-wise addition of iodine (I₂, ~7.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.

  • Extraction: Extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compoundC₉H₈FNO165.17Solid116.4-117.2[1]

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, as well as the two methylene groups of the dihydroisoquinoline ring system.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and the carbonyl carbon of the lactam.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹).

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Use it in a fume hood.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Always perform reactions in a well-ventilated fume hood.

References

Application Note: A Framework for the Development of an In Vitro Assay for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one Targeting PARP1

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoquinolinone scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing promise as therapeutic agents. This document provides a comprehensive, technically detailed guide for establishing a robust in vitro assay to characterize the biological activity of a specific analogue, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. Based on structural similarities to known pharmacophores, we hypothesize a potential interaction with Poly (ADP-ribose) polymerase 1 (PARP1), a high-value target in oncology.[1][2][3] This guide outlines the rationale, development, and execution of a fluorescence polarization (FP) based assay, a methodology chosen for its high-throughput capabilities, sensitivity, and direct measurement of target engagement. The protocols are designed to be a self-validating system, providing researchers in drug discovery with a reliable framework to determine the inhibitory potential and IC50 of the specified compound.

Scientific Rationale & Assay Choice

The Therapeutic Target: Poly (ADP-ribose) Polymerase 1 (PARP1)

PARP proteins are central to the cellular DNA damage response, primarily repairing single-strand DNA breaks via the base excision repair pathway.[1][4] The inhibition of PARP1 has become a clinically validated strategy in cancer therapy.[5] In tumors with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of double-strand breaks during replication, a catastrophic event that triggers cell death.[1][5] This concept, known as synthetic lethality, is the mechanistic underpinning for the success of PARP inhibitors like Olaparib.[2] The core structure of this compound shares features with known PARP inhibitors, making PARP1 a logical and high-value primary target for investigation.

The Assay Platform: Fluorescence Polarization (FP)

To quantify the interaction between our test compound and PARP1, a fluorescence polarization (FP) competition assay is the platform of choice. FP is a powerful, homogeneous assay format ideal for high-throughput screening (HTS).[6][7] The principle is based on the rotational speed of a fluorescent molecule.

  • High Polarization State: A small, fluorescently-labeled molecule (a "tracer" that binds to the PARP1 active site) tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to the much larger PARP1 enzyme, its tumbling is restricted, leading to a high polarization signal.

  • Competitive Displacement: If an unlabeled inhibitor, such as this compound, is introduced, it will compete for the same binding site. By displacing the fluorescent tracer, the tracer is released back into the solution, resumes rapid tumbling, and the polarization signal decreases.

  • Quantifiable Inhibition: The magnitude of this signal decrease is directly proportional to the binding affinity and concentration of the test compound, allowing for the determination of an IC50 value.[8]

Assay_Principle cluster_bound Bound State (High Polarization) cluster_unbound Displaced State (Low Polarization) PARP1_Bound PARP1 Enzyme Complex Large Complex (Slow Tumbling) PARP1_Bound->Complex Tracer Fluorescent Tracer Tracer->Complex PARP1_Inhibited PARP1 Enzyme Test_Compound Test Compound (6-fluoro-3,4-dihydro- 2H-isoquinolin-1-one) PARP1_Inhibited->Test_Compound Binding Test_Compound->Tracer Displaces Tracer_Free Free Fluorescent Tracer (Rapid Tumbling) Workflow A 1. Prepare 11-point serial dilution of test compound in DMSO. B 2. Dispense 0.2 µL of diluted compound/controls into 384-well plate. A->B C 3. Add 10 µL of PARP1 enzyme in assay buffer. B->C D 4. Add 10 µL of FP tracer in assay buffer. C->D E 5. Incubate 60 min at RT, protected from light. D->E F 6. Read Fluorescence Polarization (mP). E->F G 7. Calculate % Inhibition and fit IC50 curve. F->G

References

Application of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in cell culture experiments.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers on the application of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one in cell culture experiments. While specific published data on this particular derivative is nascent, its core structure, 3,4-dihydro-2H-isoquinolin-1-one, is a well-established and privileged scaffold in medicinal chemistry, most notably as a pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2][3]

This guide is therefore built upon the strong scientific premise that this compound functions as a PARP inhibitor. The protocols and methodologies provided are robust, industry-standard assays for characterizing PARP inhibitors in a cellular context.

Scientific Background: The Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) Polymerase 1 (PARP-1) is a critical nuclear enzyme that functions as a DNA damage sensor.[4] It plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[5][6] Upon detecting an SSB, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, using NAD+ as a substrate.[7] This PARylation event serves two main purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins (like XRCC1) and causes PARP-1's eventual dissociation to allow the repair machinery access to the DNA.[5]

Inhibition of PARP's enzymatic activity is a powerful anti-cancer strategy based on the concept of synthetic lethality .[8] While normal cells can repair DNA double-strand breaks (DSBs) through the high-fidelity Homologous Recombination (HR) pathway, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[8]

When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted into toxic DSBs during DNA replication.[9] Because the primary pathway for repairing these DSBs is non-functional, the cell is overwhelmed by genomic instability, leading to cell cycle arrest and apoptosis.[8]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The following diagram illustrates the central mechanism of PARP-1 in single-strand break repair and the consequence of its inhibition in both normal and HR-deficient (e.g., BRCA-mutant) cancer cells.

PARP_Pathway cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (HR-Deficient, e.g., BRCA-mutant) ssb1 Single-Strand Break (SSB) parp1 PARP-1 Activation ssb1->parp1 ber1 Base Excision Repair (BER) parp1->ber1 dsb1 Replication Fork Collapse (Double-Strand Break) parp1->dsb1 If Inhibited repair1 DNA Repaired Cell Survival ber1->repair1 hr1 Homologous Recombination (HR) dsb1->hr1 hr1->repair1 parpi1 PARP Inhibitor parpi1->parp1 Inhibits ssb2 Single-Strand Break (SSB) parp2 PARP-1 Activation ssb2->parp2 dsb2 Replication Fork Collapse (Double-Strand Break) parp2->dsb2 Inhibition Leads To parpi2 PARP Inhibitor parpi2->parp2 Inhibits hr2 Defective HR Pathway dsb2->hr2 death2 Genomic Instability Apoptosis hr2->death2 Repair Fails

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Compound Preparation and Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

Compound Characteristics
PropertyValueSource
Chemical Name This compound[10]
CAS Number 214045-84-8[11]
Molecular Formula C₉H₈FNO[10]
Molecular Weight 165.16 g/mol [10]
Protocol: Preparation of Stock Solutions
  • Expertise & Experience: The compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Primary Stock (10 mM):

    • Calculate the mass of this compound needed to make a 10 mM stock solution. For 1 mL, this would be 0.165 mg. It is advisable to prepare a larger volume (e.g., 5-10 mL) for accuracy.

    • Carefully weigh the compound and dissolve it in the appropriate volume of sterile, anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be required.

    • Aliquot the 10 mM stock into small-volume, light-protective tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM primary stock.

    • Prepare intermediate dilutions from the primary stock using sterile DMSO.

    • Prepare the final working concentrations by diluting the intermediate stocks into pre-warmed cell culture medium.

    • Trustworthiness: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity. A final concentration of 0.1% is ideal.

Application I: Determining Cellular Potency (IC₅₀) with a Cell Viability Assay

The first step in characterizing any inhibitor is to determine its potency in a cellular context. The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's effectiveness. A luminescence-based assay measuring ATP, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive and reliable method.[12]

Protocol: Cell Viability Assay
  • Cell Seeding:

    • Select appropriate cell lines. For testing a putative PARP inhibitor, it is highly recommended to use a matched pair of cell lines, such as a BRCA-deficient cancer cell line and its BRCA-proficient counterpart.

    • Trypsinize and count cells. Seed cells into a white-walled, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume proliferation.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in culture medium. A 10-point, 3-fold serial dilution is a standard starting point.

    • Recommended Concentration Range: 1 nM to 20 µM.

    • Remove the old medium from the cell plate and add 100 µL/well of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours. The long incubation period is necessary for the cytotoxic effects of PARP inhibition to manifest through multiple cell cycles.

  • Assay Measurement:

    • Equilibrate the cell plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Application II: Assessing Induction of Apoptosis via Caspase Activity

A key consequence of synthetic lethality is the induction of apoptosis. This is executed by a family of proteases called caspases. Measuring the activity of the executioner caspases, Caspase-3 and Caspase-7, provides direct evidence of apoptosis. The Caspase-Glo® 3/7 Assay is a simple, luminescent "add-mix-measure" assay for this purpose.[13][14]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate as described for the viability assay.

    • Treat cells with this compound at concentrations around the predetermined IC₅₀ (e.g., 1x, 5x, and 10x IC₅₀). Include a vehicle control and a positive control (e.g., Staurosporine).[15]

    • Incubate for a shorter duration, typically 24 to 48 hours, to capture the peak of caspase activity which often precedes complete cell death.

  • Assay Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[13]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Subtract the average luminescence from "no-cell" control wells.

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control.

Application III: Mechanistic Verification by Western Blot

To confirm that the compound is acting via the intended PARP inhibition pathway, Western blotting for key protein markers is essential. This provides qualitative and semi-quantitative data on target engagement and downstream effects.

Key Apoptotic Markers for PARP Inhibition
  • PARP-1 Cleavage: During apoptosis, activated Caspase-3 cleaves the full-length 116 kDa PARP-1 protein into an 89 kDa and a 24 kDa fragment. The appearance of the 89 kDa fragment is a classic hallmark of apoptosis.[17][18]

  • Phospho-Histone H2A.X (γH2AX): The phosphorylation of H2AX at serine 139 is one of the earliest markers of a DNA double-strand break, the key cytotoxic lesion generated by PARP inhibitors.[19]

Protocol: Western Blot Analysis
  • Sample Preparation:

    • Seed cells in 6-well plates and treat with the compound (e.g., at 1x and 5x IC₅₀) for 24-48 hours.

    • Harvest the cells. For adherent cells, scrape them into ice-cold PBS.[20]

    • Lyse the cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[19]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, and a loading control like anti-β-Actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each in TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[20]

    • Expected Result: A decrease in the 116 kDa PARP band and the appearance of the 89 kDa cleaved PARP band, alongside an increase in the γH2AX signal in compound-treated samples compared to the vehicle control.

Experimental Workflow and Data Integration

A logical workflow ensures that results from each assay build upon the last, providing a complete picture of the compound's activity.

Experimental_Workflow start Prepare 10 mM Stock of 6-fluoro-3,4-dihydro- 2H-isoquinolin-1-one in DMSO assay1 Application I: Cell Viability Assay (72h Treatment) start->assay1 data1 Determine IC₅₀ Value assay1->data1 assay2 Application II: Caspase-Glo 3/7 Assay (24-48h Treatment @ IC₅₀) data1->assay2 Informs Concentration assay3 Application III: Western Blot Analysis (24-48h Treatment @ IC₅₀) data1->assay3 Informs Concentration conclusion Comprehensive Profile: Potency, Apoptotic Activity, & Mechanism of Action data1->conclusion data2 Quantify Apoptosis Induction assay2->data2 data2->conclusion data3 Confirm PARP Cleavage & DNA Damage (γH2AX) assay3->data3 data3->conclusion

Caption: Integrated workflow for cellular characterization.

References

High-Throughput Purification of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the purification of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic building block in pharmaceutical synthesis.[1][2] The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique chosen for its high resolution and suitability for compounds with moderate polarity. We will delve into the rationale behind method development, from mobile phase selection to gradient optimization, and provide a detailed, step-by-step protocol for implementation. This guide is designed for researchers and scientists in drug development, offering field-proven insights to ensure reproducible and high-purity isolation of the target compound from complex crude reaction mixtures.

Introduction: The Rationale for a Specialized Protocol

This compound is a fluorinated lactam that serves as a critical intermediate in the synthesis of various biologically active molecules. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, making this compound a valuable scaffold in medicinal chemistry. Achieving high purity (>98%) is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.

The primary challenge in purifying this compound lies in efficiently separating it from structurally similar impurities, such as starting materials, by-products, and degradation products. RP-HPLC is the ideal technique for this challenge.[3] This guide explains the causality behind the chosen parameters, transforming a standard procedure into a self-validating and reliable purification system.

Analyte Properties and Method Selection

Understanding the physicochemical properties of the target molecule is the foundation of any successful purification strategy.

PropertyValueImplication for HPLC
Molecular Formula C₉H₈FNO[4][5]-
Molecular Weight 165.16 g/mol [4][5][6]Standard for small molecule purification.
Appearance White to pale yellow solid[4]Indicates the need for a suitable dissolution solvent.
XLogP3 1.3[6]Suggests moderate lipophilicity, ideal for retention on a C18 stationary phase.
pKa ~14.41[6]The molecule is non-ionizable under typical acidic RP-HPLC conditions, ensuring good peak shape.
Key Structural Features Aromatic ring, lactam, fluorine atomThe aromatic ring provides strong UV absorbance for detection.

The XLogP3 value of 1.3 indicates a balanced polarity, making the compound too polar for efficient normal-phase chromatography but sufficiently hydrophobic for strong retention and separation in reversed-phase mode.[6]

The Principle of Reversed-Phase Separation

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The separation of this compound from more polar impurities is based on differential hydrophobic interactions.

RP_Principle stationary_phase { Stationary Phase (C18 Chains) | Hydrophobic} elution stationary_phase->elution Separation based on Hydrophobicity mobile_phase Mobile Phase (Polar) Aqueous/Organic injection Crude Sample (Mixture) injection->mobile_phase Enters Column polar_impurity Polar Impurity (Elutes Early) elution->polar_impurity Weak Interaction target_compound Target Compound (Retained, Elutes Later) elution->target_compound Strong Interaction

Caption: Principle of RP-HPLC separation for the target compound.

Method Development: A Scientifically Grounded Approach

Developing a robust purification method requires careful selection of each parameter. The choices below are grounded in established chromatographic theory and tailored to the specific analyte.

A C18 (octadecylsilyl) bonded silica column is the gold standard and our primary recommendation. Its long alkyl chains provide sufficient hydrophobic character to retain the moderately non-polar target molecule.[3] For potentially challenging separations involving isomers or closely related fluorinated analogs, a pentafluorophenyl (PFP) phase could offer alternative selectivity due to dipole-dipole and π-π interactions.[7]

The mobile phase must be fine-tuned to achieve the desired separation.

  • Aqueous Phase (Solvent A): Ultrapure Water.

  • Organic Phase (Solvent B): Acetonitrile (ACN). ACN is chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[8]

  • Additive/Modifier: 0.1% (v/v) Trifluoroacetic Acid (TFA). The addition of a small amount of acid serves two critical functions:

    • Improves Peak Shape: It suppresses the ionization of free silanol groups on the silica backbone, minimizing secondary interactions that lead to peak tailing.

    • Ensures Consistent Analyte Form: It maintains a consistent, low-pH environment, preventing pH-related shifts in retention time.[9]

The presence of the isoquinolinone aromatic system results in strong UV absorbance. A Diode Array Detector (DAD) scan of the analyte would be ideal to determine the absorbance maximum (λ-max). In its absence, a standard wavelength of 254 nm is a highly effective starting point, as it corresponds to a common electronic transition in aromatic systems.

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system. Analytical scale method development should precede this to optimize the gradient.

CategoryItem
Chemicals Crude this compound, HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA), HPLC-grade Methanol (for cleaning).
Equipment Preparative HPLC system with gradient pump, autosampler/manual injector, UV/DAD detector, and fraction collector.
Columns C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Consumables 0.22 µm or 0.45 µm syringe filters, appropriate HPLC vials, glass mobile phase bottles with filters.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of TFA. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonicator or helium sparging to prevent bubble formation in the pump.[9]

Step 2: Sample Preparation

  • Dissolution: Prepare a stock solution of the crude material by dissolving it in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 10-20 mg/mL. Note: The final injection solvent should be as weak as possible to ensure good peak shape upon injection.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column or system.

Step 3: HPLC System Setup and Purification

  • Column Installation & Equilibration: Install the preparative C18 column. Purge the system and equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.

  • Method Parameters: Program the following gradient method into the HPLC software.

ParameterSettingRationale
Column C18, 250 x 21.2 mm, 5 µmStandard for preparative scale purification.
Flow Rate 20 mL/minAppropriate for the column dimension.
Mobile Phase A 0.1% TFA in WaterPolar component.
Mobile Phase B 0.1% TFA in AcetonitrileNon-polar component.
Detection UV at 254 nmDetects the aromatic analyte.
Injection Volume 1-5 mLDependent on sample concentration and column loading capacity.
Gradient 0-2 min: 5% BInitial hold for sample focusing on the column.
2-20 min: 5% to 70% BElution gradient to separate compounds.
20-22 min: 70% to 95% BColumn wash to remove highly non-polar impurities.
22-25 min: 95% BHold for complete wash.
25-26 min: 95% to 5% BReturn to initial conditions.
26-30 min: 5% BRe-equilibration for the next run.
  • Fraction Collection: Set the fraction collector to trigger collection based on UV signal threshold or time windows determined from an initial analytical run.

  • Post-Run Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm the purity of each fraction.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Overall Purification Workflow

The entire process from crude material to purified compound follows a logical and systematic sequence.

Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A1 Weigh Crude Sample A2 Dissolve in 50:50 ACN/H2O A1->A2 A3 Filter through 0.22 µm Syringe Filter A2->A3 B1 Equilibrate C18 Column A3->B1 B2 Inject Sample B1->B2 B3 Run Gradient Elution Method B2->B3 B4 Monitor UV Signal at 254 nm B3->B4 B5 Collect Fractions B4->B5 C1 Analyze Fraction Purity (QC HPLC) B5->C1 C2 Pool Pure Fractions C1->C2 C3 Solvent Evaporation (Rotovap) C2->C3 C4 Final Product: Pure Compound C3->C4

Caption: Step-by-step workflow for the HPLC purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silica. 2. Column overload. 3. Column degradation.1. Ensure 0.1% TFA is in both mobile phases. 2. Reduce sample injection mass/volume. 3. Replace the column.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., 5-70% B over 30 min instead of 18 min). 2. Test a PFP or C8 column for different selectivity.
High Backpressure 1. System or column clog. 2. Mobile phase viscosity. 3. Low temperature.1. Filter sample and mobile phases; reverse-flush column. 2. Consider using methanol if pressure is critical. 3. Operate at a controlled room temperature or slightly elevated (30-40°C).
No/Low Recovery 1. Compound precipitated on column. 2. Compound is not eluting.1. Ensure sample is fully dissolved in injection solvent. 2. Increase the final %B in the gradient wash step (e.g., to 100%).

Conclusion

This application note details a validated and reliable RP-HPLC protocol for the purification of this compound. By understanding the physicochemical properties of the analyte and applying sound chromatographic principles, this method provides a clear pathway to achieving high levels of purity. The emphasis on the rationale behind parameter selection, coupled with a detailed workflow and troubleshooting guide, equips researchers with the necessary tools to adapt and implement this protocol effectively in a drug development setting.

References

Application Note & Protocols: Strategic Derivatization of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Isoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for drug discovery. The strategic incorporation of a fluorine atom, as in the 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one scaffold, offers distinct advantages for developing drug candidates.[2][3] Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without introducing substantial steric bulk.[4][5]

This guide provides a comprehensive overview of derivatization strategies for the this compound scaffold, tailored for researchers engaged in Structure-Activity Relationship (SAR) studies. We will explore key chemical modifications, provide detailed, field-tested protocols, and discuss the rationale behind these choices to accelerate the discovery of potent and selective therapeutic agents.[6][7]

The Core Scaffold: Mapping the Points of Derivatization

Successful SAR exploration hinges on identifying and systematically modifying key positions on the core scaffold. For this compound, three primary vectors for derivatization exist: the lactam nitrogen (N-2), the benzylic carbon (C-4), and the aromatic ring (positions C-5, C-7, and C-8).

Derivatization_Points cluster_scaffold This compound cluster_labels Key Derivatization Vectors scaffold N2 N-2 (Lactam Nitrogen) - N-Alkylation - N-Arylation N2->scaffold   Modulate solubility, PK, H-bond interactions C4 C-4 (Benzylic Position) - Alkylation - Spirocyclization C4->scaffold   Explore steric boundaries of binding pocket Aromatic Aromatic Ring - C-7/C-8 Substitution (e.g., Cross-Coupling) Aromatic->scaffold   Fine-tune electronics, probe for new interactions

Caption: Key vectors for SAR studies on the isoquinolinone scaffold.

Strategic Approaches to Derivatization

Strategy 1: N-2 Position Modification via N-Alkylation and N-Arylation

The secondary amine of the lactam is the most accessible site for modification. Introducing substituents at this position can profoundly impact a compound's solubility, cell permeability, and potential to form hydrogen bonds with the target protein.

Causality and Rationale:

  • Alkylation: Standard Williamson ether synthesis conditions, using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) with an appropriate alkyl halide (R-X), are highly effective. This allows for the introduction of a wide array of alkyl and benzyl groups to probe for lipophilic pockets in the target's binding site.

  • Arylation: For more complex modifications, Buchwald-Hartwig amination provides a robust method for coupling aryl halides or triflates to the lactam nitrogen. This strategy is useful for extending the molecule into different regions of the binding pocket or for introducing groups that can form specific π-π stacking or cation-π interactions.

Table 1: Representative N-2 Modifications and Their Rationale in SAR

Substituent (R)Reaction TypeKey ReagentsRationale for SAR
BenzylAlkylationNaH, Benzyl bromide, DMFIntroduce aromatic group, probe for π-stacking.
2-(Morpholino)ethylAlkylationK₂CO₃, 4-(2-Chloroethyl)morpholine, ACNImprove aqueous solubility and pharmacokinetic profile.
4-MethoxyphenylArylationPd₂(dba)₃, XPhos, NaOtBu, Aryl bromideExplore electron-donating effects and H-bond acceptor potential.
Pyridin-3-ylArylationPd(OAc)₂, BINAP, Cs₂CO₃, Aryl halideIntroduce a basic nitrogen for salt formation or H-bonding.
Strategy 2: Aromatic Ring Functionalization via Cross-Coupling

The aromatic ring offers multiple sites for substitution, although the electronics of the scaffold favor certain positions. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of C-C and C-N bonds with high precision.[8][9][10]

Causality and Rationale: To perform cross-coupling on the aromatic ring, a halide (Br or I) or triflate must first be installed. This is typically achieved via electrophilic aromatic substitution on the parent 6-fluoro-isoquinolinone or a suitable precursor. Once the halo-isoquinolinone is synthesized, reactions like Suzuki-Miyaura or Sonogashira coupling can be employed.

  • Suzuki-Miyaura Coupling: This reaction couples the halo-isoquinolinone with a boronic acid or ester.[10] It is highly versatile, tolerates a wide range of functional groups, and is ideal for introducing aryl or heteroaryl moieties to explore additional binding interactions.

  • Sonogashira Coupling: This method introduces alkynyl groups.[11] The linear geometry of the alkyne can serve as a rigid linker to probe deep, narrow channels within a binding site. The terminal alkyne can also be used for further functionalization, for instance, in click chemistry applications.

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes the synthesis of 2-benzyl-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

  • Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar spot. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

  • Materials & Setup:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, septa.

    • All glassware should be oven-dried before use.

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF (approx. 0.2 M relative to the substrate) under a nitrogen atmosphere at 0 °C (ice bath), add a solution of this compound (1.0 eq) in DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Bromo-Substituted Scaffold

This protocol assumes the availability of 7-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

  • Self-Validation: Reaction progress is monitored by LC-MS. Successful coupling is indicated by the appearance of a new peak with the expected mass of the product and disappearance of the starting bromide. NMR analysis will confirm the presence of the new aryl group and the absence of the C-Br bond.

  • Materials & Setup:

    • 7-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., aqueous 2M Na₂CO₃ solution) (3.0 eq)

    • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

    • Schlenk flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon atmosphere.

  • Procedure:

    • To a Schlenk flask, add the 7-bromo-6-fluoro-isoquinolinone (1.0 eq), the arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the solvent (e.g., Dioxane) and the aqueous base solution via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours, or until LC-MS analysis shows completion.

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired biaryl compound.

Data Interpretation and SAR Workflow

The derivatization process is iterative. The biological data obtained from each new compound informs the design of the next. A typical workflow follows a logical progression from broad exploration to fine-tuning.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_testing Screening & Analysis cluster_optimization Lead Optimization Start Core Scaffold: 6-Fluoro-isoquinolin-1-one N2_Deriv Synthesize N-2 Analogs (Alkylation/Arylation) Start->N2_Deriv Initial Exploration Aromatic_Deriv Synthesize Aromatic Ring Analogs (Suzuki, Sonogashira, etc.) Start->Aromatic_Deriv Screen Primary Biological Screen (e.g., in vitro assay) N2_Deriv->Screen Aromatic_Deriv->Screen C4_Deriv Synthesize C-4 Analogs (Advanced Methods) C4_Deriv->Screen SAR_Analysis Analyze SAR Data: Identify active vectors Screen->SAR_Analysis ADME_Tox Secondary Screen: ADME/Tox Properties SAR_Analysis->ADME_Tox Potent Hits Lead_Opt Design Next Generation Analogs Based on SAR SAR_Analysis->Lead_Opt Identify Trends Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Optimized Profile Lead_Opt->N2_Deriv Iterate Synthesis Lead_Opt->Aromatic_Deriv Iterate Synthesis Lead_Opt->C4_Deriv Iterate Synthesis

Caption: Iterative workflow for SAR-driven lead optimization.

By systematically applying these derivatization strategies and protocols, researchers can efficiently explore the chemical space around the this compound scaffold. This structured approach, grounded in sound chemical principles, is essential for identifying key structural motifs that govern biological activity and for ultimately discovering novel lead candidates with improved therapeutic potential.

References

The Strategic Utility of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient lead generation and optimization. The 3,4-dihydro-2H-isoquinolin-1-one core is one such scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position significantly enhances its utility, leveraging the unique properties of fluorine to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth exploration of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one as a key building block, offering detailed protocols for its synthesis and derivatization, and highlighting its application in the development of next-generation therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

PropertyValue
Chemical Formula C₉H₈FNO
Molecular Weight 165.16 g/mol [1]
CAS Number 214045-84-8[1]
Appearance Solid
Melting Point 116.4-117.2 °C[1]
Topological Polar Surface Area 29.1 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of the Core Scaffold: A Reliable Protocol

The most common and reliable method for the synthesis of 3,4-dihydroisoquinolin-1-ones is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[1][2][3] This approach is particularly well-suited for the preparation of this compound.

Bischler-Napieralski Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Amine 2-(4-Fluorophenyl)ethan-1-amine Amide N-[2-(4-fluorophenyl)ethyl]acetamide Amine->Amide Et3N, DCM, 0 °C to rt AcetylChloride Acetyl Chloride AcetylChloride->Amide Amide_c N-[2-(4-fluorophenyl)ethyl]acetamide Product This compound Amide_c->Product POCl3, PPA, Heat

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Bischler-Napieralski Cyclization

Rationale: This two-step protocol begins with the formation of an amide from the commercially available 2-(4-fluorophenyl)ethan-1-amine. The subsequent intramolecular electrophilic aromatic substitution, promoted by a strong dehydrating agent like phosphorus oxychloride (POCl₃) in polyphosphoric acid (PPA), effects the cyclization to the desired lactam. The electron-donating nature of the fluorine atom at the para position directs the cyclization to the ortho position, yielding the 6-fluoro isomer.

Step 1: Synthesis of N-[2-(4-fluorophenyl)ethyl]acetamide

  • To a stirred solution of 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a flask containing polyphosphoric acid (PPA, 10 wt eq), add N-[2-(4-fluorophenyl)ethyl]acetamide (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) until pH > 10, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies: Unleashing the Potential of the Building Block

The true power of this compound lies in its ability to be readily derivatized at the N-2 position. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatization_Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation Start 6-Fluoro-3,4-dihydro- 2H-isoquinolin-1-one Alkylation N-Alkylated Product Start->Alkylation NaH, Alkyl Halide, DMF, 0 °C to rt Arylation N-Arylated Product Start->Arylation Pd Catalyst, Ligand, Base, Aryl Halide, Toluene, Heat

Caption: Key derivatization pathways for the title building block.

Protocol 2: N-Alkylation

Rationale: The lactam nitrogen is readily deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a nucleophilic amide anion. This anion can then displace a halide from a variety of alkyl halides in an Sₙ2 reaction. This method is highly versatile for introducing small alkyl, benzyl, and other functionalized alkyl chains.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction allows for the coupling of the lactam nitrogen with a wide range of aryl and heteroaryl halides or triflates, providing access to a diverse set of N-aryl derivatives that are often crucial for achieving high target potency. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be substrate-dependent.

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (e.g., 4-bromoanisole, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.2 M).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: A Focus on PARP Inhibitors

The 3,4-dihydroisoquinolin-1-one scaffold has emerged as a key pharmacophore in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype and cell death.

A study by Dar'in et al. (2021) highlighted the development of novel PARP inhibitors based on a 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold.[5] Their work identified a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which demonstrated potent PARP1 inhibition. Although the fluorine is at the 7-position in this specific example, it underscores the importance of the fluorinated dihydroisoquinolinone core in achieving high potency.

PARP_Inhibition cluster_pathway DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cancer DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER PARP_Inhibited PARP Trapping & Inhibition BuildingBlock 6-Fluoro-3,4-dihydro- 2H-isoquinolin-1-one PARPi PARP Inhibitor BuildingBlock->PARPi Synthesis PARPi->PARP_Inhibited ReplicationFork Replication Fork Collapse PARP_Inhibited->ReplicationFork During S-Phase DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB Apoptosis Synthetic Lethality & Cell Death DNA_DSB->Apoptosis Failed HR Repair

Caption: Mechanism of synthetic lethality with PARP inhibitors.

The fluorine atom at the 6-position of the isoquinolinone core can form crucial interactions within the nicotinamide binding pocket of the PARP enzyme, potentially enhancing binding affinity and selectivity. Furthermore, the fluorine can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate. The N-2 position provides a key vector for introducing larger, more complex side chains that can extend into other regions of the active site or modulate physical properties like solubility and cell permeability.

Conclusion and Future Outlook

This compound is a high-value building block for medicinal chemistry, offering a robust and synthetically tractable scaffold. Its strategic fluorination provides a powerful tool for fine-tuning the properties of drug candidates. The straightforward derivatization at the lactam nitrogen allows for the rapid generation of diverse chemical libraries. As demonstrated by its successful incorporation into potent PARP inhibitors, this building block is poised to play a continuing role in the development of targeted therapies for cancer and other diseases. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique advantages of this privileged scaffold in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important synthetic intermediate.

Overview of Synthetic Strategies

The synthesis of 3,4-dihydroisoquinolin-1-ones, often called homophthalimides, is a well-established transformation in organic chemistry. For the specific synthesis of the 6-fluoro derivative (CAS No. 214045-84-8), the most common and industrially scalable methods involve an intramolecular cyclization of a suitably substituted phenethylamine precursor.[1][2] The two primary name reactions adapted for this purpose are the Bischler-Napieralski reaction and the Pictet-Spengler reaction, followed by oxidation or rearrangement.

  • Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4] The reaction typically forms a 3,4-dihydroisoquinoline, which can then be further processed. For the synthesis of the target lactam, a related cyclization of an N-acyl precursor is employed. This is often the most direct route.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, catalyzed by acid, to form a tetrahydroisoquinoline.[5][6][7] To arrive at the desired dihydroisoquinolin-1-one, the resulting tetrahydroisoquinoline would require subsequent oxidation.

  • Schmidt Rearrangement: An alternative, though sometimes lower-yielding, approach involves the acid-catalyzed reaction of a 5-fluoro-1-indanone with sodium azide. This rearrangement inserts a nitrogen atom into the carbocyclic ring to form the desired lactam structure.[8][9]

The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The Bischler-Napieralski approach and its variations are generally preferred for their efficiency.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you rapidly diagnose and solve problems.

Problem 1: Low or No Product Yield

Q: My reaction has run to completion according to TLC, but after workup and purification, I have a very low yield of this compound. What are the likely causes?

A: Low yield despite apparent full conversion is a common and frustrating issue. Here are the most probable causes and their solutions:

  • Cause A: Incomplete Cyclization/Dehydration. The key cyclization step is often the bottleneck. The electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult than in non-fluorinated analogs.

    • Solution:

      • Stronger Dehydrating Agent: If using POCl₃ with mediocre results, consider switching to a stronger agent like Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA). These can promote cyclization under more forcing conditions.[3]

      • Higher Temperature: Gently increase the reaction temperature in increments of 10°C. Use a higher-boiling solvent like toluene or xylene if necessary. Monitor carefully for decomposition.[11][12]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for Bischler-Napieralski type reactions by efficiently overcoming activation energy barriers.[10]

  • Cause B: Side Reactions. The primary competing reaction is often a retro-Ritter reaction, which leads to the formation of styrenes, especially at elevated temperatures with certain dehydrating agents.[10][12]

    • Solution:

      • Milder Activation: Modern methods utilize trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[13] This allows for activation of the amide at low temperatures (e.g., -20°C to 0°C) before warming to effect cyclization, minimizing side reactions.[13]

      • Control Stoichiometry: Ensure precise stoichiometry of the dehydrating agent. An excess of a harsh reagent like POCl₃ can lead to charring and side product formation.

  • Cause C: Product Loss During Workup. The product is a polar lactam and may have some water solubility, leading to losses during aqueous extraction.

    • Solution:

      • Back-Extraction: After the initial organic extraction, re-extract the aqueous layer multiple times with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM/isopropanol mixture.

      • Brine Wash: Wash the combined organic layers with saturated brine to break up any emulsions and remove excess water before drying.

Problem 2: Formation of Unwanted Side Products

Q: My crude ¹H NMR spectrum shows multiple unexpected aromatic signals and impurities that are difficult to separate by column chromatography. What are these side products and how can I avoid them?

A: Side product formation often points to issues with the starting materials or reaction conditions being too harsh.

  • Cause A: Dimerization or Polymerization. Under strongly acidic and hot conditions, starting materials or intermediates can polymerize, leading to a complex mixture of high-molecular-weight species.

    • Solution:

      • Lower Temperature: As a first step, reduce the reaction temperature.

      • Slow Addition: Add the dehydrating agent (e.g., POCl₃) dropwise at 0°C to control the initial exotherm before allowing the reaction to warm or refluxing.

  • Cause B: Incomplete Precursor Synthesis. If your starting material is an N-acylated phenethylamine, impurities from that step (e.g., unreacted phenethylamine or acylating agent) will lead to side products in the cyclization.

    • Solution: Always purify the amide precursor meticulously before the cyclization step. Recrystallization or column chromatography is highly recommended to ensure >98% purity.

  • Cause C: Over-oxidation or Dehydrogenation. If the reaction is heated for too long or in the presence of air, the desired 3,4-dihydroisoquinolin-1-one can be oxidized to the corresponding isoquinolin-1-one.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.

      • Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed. Do not leave it to reflux unnecessarily for extended periods.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve yield-related issues.

G start Low Yield of Product check_sm Is Starting Material Consumed (by TLC/LCMS)? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_consumed Full Conversion check_sm->sm_consumed Yes increase_temp Increase Temperature or Use Stronger Reagent (PPA, Eaton's) sm_present->increase_temp increase_time Increase Reaction Time sm_present->increase_time use_mw Consider Microwave Irradiation sm_present->use_mw check_side_products Are Major Side Products Present? sm_consumed->check_side_products side_products Side Reaction Dominates check_side_products->side_products Yes no_side_products Clean Conversion check_side_products->no_side_products No milder_cond Use Milder Conditions (e.g., Tf₂O, 2-ClPyr at low temp) side_products->milder_cond check_sm_purity Verify Starting Material Purity (>98%) side_products->check_sm_purity workup_loss Optimize Workup: Back-extract aqueous layer with DCM/IPA no_side_products->workup_loss

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a Bischler-Napieralski cyclization to form this lactam? A: The choice depends on the dehydrating agent and required temperature. For POCl₃, acetonitrile or toluene are common choices. If higher temperatures are needed, xylenes can be used. For reactions with Eaton's reagent or PPA, it is often run neat as the reagent serves as the solvent. For milder Tf₂O-based methods, dichloromethane (DCM) is preferred due to its low boiling point and inertness.[13]

Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50-70% ethyl acetate in hexanes. The product lactam is significantly more polar than the starting N-acyl phenethylamine precursor and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal.

Q3: My final product is a brownish oil or solid. How can I improve its color and purity? A: A brown color often indicates baseline impurities or slight decomposition.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting from ~20% ethyl acetate/hexanes and gradually increasing the polarity.

  • Recrystallization: If you obtain a solid, recrystallization from a solvent system like ethyl acetate/heptane or isopropanol/water can yield a highly pure, colorless crystalline product.

  • Charcoal Treatment: Dissolving the crude product in a solvent like methanol, adding a small amount of activated charcoal, heating briefly, and filtering through Celite can remove colored impurities.

Q4: Are there any specific safety precautions for this synthesis? A: Yes. Dehydrating agents like POCl₃, PPA, and Tf₂O are highly corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reactions, especially with POCl₃, can be exothermic and release HCl gas, requiring proper quenching procedures (e.g., slow addition to ice/water).

Optimized Experimental Protocol

This protocol is a modified Bischler-Napieralski type synthesis, optimized for high yield and purity.

Step 1: Synthesis of N-formyl-2-(4-fluorophenyl)ethanamine
  • To a round-bottom flask, add 2-(4-fluorophenyl)ethanamine (1.0 eq).

  • Add ethyl formate (3.0 eq) as both the reagent and solvent.

  • Reflux the mixture at 80°C for 12-18 hours, monitoring by TLC until the starting amine is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

  • The resulting crude N-formyl-2-(4-fluorophenyl)ethanamine is often used directly in the next step, but can be purified by chromatography if necessary.

Step 2: Cyclization to this compound
  • Prepare Eaton's reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) (1.5 eq by weight relative to the amide) to methanesulfonic acid (10 eq by weight) at 0°C with vigorous stirring. Allow the mixture to stir until the P₂O₅ has dissolved.

  • In a separate flask, dissolve the crude N-formyl-2-(4-fluorophenyl)ethanamine (1.0 eq) in a minimal amount of dichloromethane.

  • Add the amide solution dropwise to the prepared Eaton's reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound as a white to off-white solid.

Data Summary Table
ParameterStep 1 (Amide Formation)Step 2 (Cyclization)
Key Reagents 2-(4-fluorophenyl)ethanamine, Ethyl formateEaton's Reagent (P₂O₅/MeSO₃H)
Solvent Ethyl formate (neat)Methanesulfonic Acid
Temperature 80°C (Reflux)60-70°C
Typical Time 12-18 hours2-4 hours
Typical Yield >95% (crude)70-85% (after purification)
Reaction Mechanism Overview

The following diagram illustrates the key steps in the acid-catalyzed cyclization.

G cluster_0 Mechanism Amide N-formyl Precursor Activation Protonation/ Activation of Carbonyl Amide->Activation H+ Nitrilium Nitrilium Ion Intermediate Activation->Nitrilium -H₂O Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Nitrilium->Cyclization Ring Closure Deprotonation Rearomatization/ Deprotonation Cyclization->Deprotonation -H+ Product Product: 6-Fluoro-3,4-dihydro- 2H-isoquinolin-1-one Deprotonation->Product

Caption: Key mechanistic steps of the cyclization reaction.

References

Identification of byproducts in 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent and effective methods for the synthesis of the 3,4-dihydro-2H-isoquinolin-1-one scaffold are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2][3][4][5][6][7] Both involve an intramolecular electrophilic aromatic substitution to form the heterocyclic ring. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern.

Q2: How does the fluorine substituent influence the reaction?

The fluorine atom on the aromatic ring plays a dual role. It is an ortho-, para-directing group for electrophilic substitution due to resonance effects. However, its high electronegativity makes it a deactivating group by induction, slowing down the rate of electrophilic attack on the aromatic ring.[8] This deactivation may necessitate harsher reaction conditions (e.g., higher temperatures, stronger acids) compared to syntheses with electron-donating groups, which can potentially lead to an increase in byproduct formation.[1][3]

Q3: What is the most critical byproduct to watch for in this synthesis?

The formation of a regioisomer, 8-fluoro-3,4-dihydro-2H-isoquinolin-1-one, is a primary concern. Due to the ortho-, para-directing nature of the fluorine substituent, the intramolecular cyclization can occur at two different positions on the aromatic ring, leading to a mixture of the desired 6-fluoro and the undesired 8-fluoro isomers. The ratio of these isomers can be influenced by the reaction conditions and the specific synthetic route employed.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed breakdown of potential byproducts, their mechanisms of formation, and strategies for their identification and control.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • 1H and 19F NMR spectra show more complex signals than expected for a single isomer.

  • HPLC analysis reveals two closely eluting peaks with the same mass-to-charge ratio (m/z).

Root Cause: Formation of the 8-Fluoro Regioisomer

The starting material, a derivative of 3-fluorophenethylamine, can undergo cyclization at either the C6 or C2 position relative to the ethylamine substituent (which become positions 5 and 7 in the final product, respectively). The fluorine at position 3 directs the incoming electrophile to the ortho and para positions. This leads to the formation of the desired 6-fluoro isomer and the 8-fluoro regioisomer.

dot

Caption: Regioisomer formation in the synthesis.

Solutions:

  • Reaction Condition Optimization: Carefully screen reaction temperatures and acid catalysts. Harsher conditions may alter the regioselectivity.

  • Chromatographic Separation: Develop a robust HPLC or SFC method for the separation of the two isomers.[9][10][11] Chiral chromatography can sometimes be effective for separating isomers, even if they are not enantiomers.[10]

  • Characterization: Utilize 2D NMR techniques (COSY, HMBC, NOESY) to definitively assign the structures of the isomers based on proton-fluorine and proton-proton correlations.

Byproduct Formation Pathway Analytical Identification Mitigation Strategy
8-Fluoro-3,4-dihydro-2H-isoquinolin-1-oneOrtho-cyclization due to the directing effect of the fluorine substituent.HPLC (two peaks with identical m/z), 1H and 19F NMR (distinct chemical shifts and coupling patterns).Optimize reaction conditions (temperature, catalyst) to favor para-cyclization. Employ advanced chromatographic techniques for separation.
Issue 2: Low Yield and Presence of a Styrene-like Impurity

Symptoms:

  • Low overall yield of the desired product.

  • GC-MS analysis indicates the presence of a compound with a molecular weight corresponding to a styrene derivative.

Root Cause: Retro-Ritter Reaction

This side reaction is particularly relevant in the Bischler-Napieralski synthesis, which proceeds through a nitrilium ion intermediate.[12][13][14][15] If the aromatic ring is deactivated, the intramolecular cyclization can be slow, allowing the nitrilium ion to fragment, leading to the formation of a styrene derivative and a nitrile.

dot

Retro_Ritter Nitrilium_Ion Nitrilium Ion Intermediate Desired_Product This compound Nitrilium_Ion->Desired_Product Intramolecular Cyclization Styrene_Byproduct 3-Fluorostyrene Derivative Nitrilium_Ion->Styrene_Byproduct Retro-Ritter Fragmentation

Caption: Competing pathways of the nitrilium ion intermediate.

Solutions:

  • Milder Reaction Conditions: Employ milder dehydrating agents and lower reaction temperatures to disfavor the fragmentation pathway.[4][12]

  • Alternative Reagents: Consider using reagents like oxalyl chloride to form an N-acyliminium intermediate, which is less prone to the retro-Ritter reaction.[12][16]

  • Solvent Choice: Using a nitrile as the solvent can sometimes shift the equilibrium away from the retro-Ritter products.[8][12]

Byproduct Formation Pathway Analytical Identification Mitigation Strategy
3-Fluorostyrene derivativeRetro-Ritter fragmentation of the nitrilium ion intermediate in the Bischler-Napieralski reaction.GC-MS (characteristic molecular ion peak), 1H NMR (vinylic proton signals).Use milder dehydrating agents and lower temperatures. Consider alternative reagents that avoid the formation of a free nitrilium ion.
Issue 3: Presence of Unreacted Starting Material

Symptoms:

  • TLC and HPLC analysis show a spot/peak corresponding to the starting amide.

Root Cause: Incomplete Reaction

The deactivating effect of the fluorine substituent can lead to a sluggish reaction, resulting in incomplete conversion of the starting material.

Solutions:

  • Increase Reaction Time and/or Temperature: Cautiously increase the reaction time or temperature while monitoring for the formation of degradation products.

  • Stronger Dehydrating Agent: For the Bischler-Napieralski reaction, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) may be necessary for deactivated systems.[1][3][8]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields for deactivated substrates.[12][16]

Byproduct Formation Pathway Analytical Identification Mitigation Strategy
Unreacted N-[2-(3-Fluorophenyl)ethyl]acetamideIncomplete cyclization due to the deactivating effect of the fluorine substituent.TLC, HPLC, 1H NMR (presence of signals corresponding to the starting material).Increase reaction time, temperature, or use a more potent dehydrating agent. Microwave-assisted synthesis may be beneficial.

Experimental Protocols

Protocol 1: HPLC-MS Method for Isomer Separation and Impurity Profiling

This protocol provides a general starting point for the analysis of the reaction mixture. Optimization will be required based on your specific instrumentation and the observed impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV at 254 nm and 280 nm, coupled with a mass spectrometer (ESI positive mode).

  • MS Analysis: Scan for the expected molecular ion of the product and potential byproducts.

Protocol 2: NMR Analysis for Structural Elucidation of Isomers
  • Sample Preparation: Dissolve the purified sample (or a mixture of isomers) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1H NMR: Acquire a standard proton NMR spectrum to observe the aromatic and aliphatic protons.

  • 19F NMR: Acquire a fluorine NMR spectrum. The chemical shift and coupling constants will be distinct for the 6-fluoro and 8-fluoro isomers.

  • 2D NMR:

    • COSY: To establish proton-proton correlations within the ethyl bridge and the aromatic ring.

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which are crucial for confirming the position of the fluorine atom and the overall connectivity.

    • NOESY: To identify through-space correlations, which can help in confirming the regiochemistry.

References

Navigating the Nuances of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common experimental challenges encountered when working with this versatile fluorinated building block. Drawing from established chemical principles and field-proven experience, this resource aims to empower you to anticipate, troubleshoot, and overcome potential pitfalls in your synthetic endeavors.

I. Understanding the Molecule: Physicochemical Properties

Before embarking on any experimental work, a thorough understanding of the physicochemical properties of this compound is paramount. The presence of the fluorine atom at the 6-position significantly influences the molecule's electronic properties, solubility, and reactivity compared to its non-fluorinated analog.

PropertyValueSource
Molecular Formula C₉H₈FNO--INVALID-LINK--[1]
Molecular Weight 165.16 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[1]
Melting Point 116.4-117.2 °C--INVALID-LINK--[2]
pKa 14.41 ± 0.20 (Predicted)--INVALID-LINK--[2]
Solubility Limited solubility in water, soluble in many organic solvents.General chemical knowledge

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration is recommended. As a solid, it is generally stable under standard laboratory conditions. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What is the expected impact of the 6-fluoro substituent on the reactivity of the isoquinolinone core?

A2: The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the reactivity of both the aromatic ring and the lactam functionality. The electron-withdrawing nature of fluorine can make the aromatic ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SNAᵣ) under certain conditions. The fluorine atom can also affect the acidity of the N-H proton of the lactam, potentially making it slightly more acidic than the non-fluorinated analog. This can have implications for N-alkylation reactions.

Q3: What are the primary safety concerns when working with this compound?

A3: Based on available safety data for similar compounds, this compound may cause skin and eye irritation.[2] It is advisable to avoid inhalation of dust and direct contact with skin and eyes. A comprehensive review of the Safety Data Sheet (SDS) is essential before commencing any experimental work.[4]

III. Troubleshooting Guides for Common Synthetic Transformations

This section provides detailed troubleshooting for common reactions involving this compound, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

A. N-Alkylation Reactions

Challenge: Incomplete conversion or formation of O-alkylated byproducts during N-alkylation.

Underlying Cause: The lactam moiety of this compound possesses both N-H and C=O groups, leading to potential ambident nucleophilicity. While N-alkylation is generally favored, the choice of base and reaction conditions can influence the regioselectivity. Strong, non-nucleophilic bases are crucial to deprotonate the nitrogen effectively without promoting O-alkylation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Suzuki-Miyaura Cross-Coupling

Challenge: Low yields, significant dehalogenation of the starting material, or homo-coupling of the boronic acid.

Underlying Cause: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system.[5][6][7] The electron-withdrawing fluorine atom can influence the oxidative addition step. Inefficient transmetalation or premature reductive elimination can lead to side products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (if it has a halide or triflate substituent, 1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

C. Buchwald-Hartwig Amination

Challenge: Low conversion, formation of hydrodehalogenation byproducts, or catalyst deactivation.

Underlying Cause: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and the presence of coordinating functional groups on the substrate.[8][9][10] The lactam carbonyl could potentially coordinate to the palladium center, affecting catalytic activity. The choice of a bulky, electron-rich phosphine ligand is often crucial for efficient coupling.

Troubleshooting Workflow:

Caption: Troubleshooting for Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

  • To a reaction tube, add the aryl halide or triflate of this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture with stirring at the appropriate temperature (usually 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

IV. Purification and Characterization

Challenge: Difficulty in separating the desired product from structurally similar impurities or starting materials.

Underlying Cause: The polarity of this compound and its derivatives can be similar to that of potential byproducts, making chromatographic separation challenging. The fluorine atom can also influence the retention behavior on reversed-phase HPLC columns.

Purification Strategy:

  • Flash Column Chromatography: A gradient elution system is often more effective than isocratic elution. A typical solvent system would be a gradient of ethyl acetate in hexanes.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples, reversed-phase HPLC is recommended. A C18 column is a good starting point, with a mobile phase of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), and the two methylene groups of the dihydroisoquinolinone core.

    • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance is expected, and its chemical shift can be a sensitive probe of the electronic environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method to confirm the molecular weight of the product.

V. References

  • CymitQuimica. (n.d.). 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. In Wikipedia. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, July 19). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound Formula. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from --INVALID-LINK--

References

Optimization of reaction conditions for synthesizing 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reaction conditions and overcome common challenges encountered during this synthesis.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can be approached through several key methodologies, each with its own set of advantages and potential challenges. The primary routes involve the intramolecular cyclization of appropriately substituted precursors. This guide will focus on two prominent methods: the Schmidt rearrangement of 5-fluoro-1-indanone and the Bischler-Napieralski reaction .

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Low or No Product Yield

Question 1: I am attempting the Schmidt rearrangement of 5-fluoro-1-indanone and observing very low to no yield of the desired this compound. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Schmidt rearrangement of ketones are a common issue and can often be attributed to several factors.[1][2] The reaction involves the acid-catalyzed addition of hydrazoic acid to the ketone, followed by a rearrangement and loss of nitrogen gas.[1]

Potential Causes and Solutions:

  • Incomplete Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen. If the acidic conditions are not optimal, this initial step will be inefficient.

    • Solution: Ensure that a strong acid, such as concentrated sulfuric acid or triflic acid, is used.[2] The choice of acid and its concentration can be critical. For instance, a protocol for the analogous 6-bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-bromo-1-indanone successfully utilizes methanesulfonic acid.

  • Decomposition of Hydrazoic Acid: Hydrazoic acid (HN₃) is unstable and can decompose, especially at elevated temperatures.

    • Solution: Generate hydrazoic acid in situ from sodium azide and a strong acid at a controlled temperature, typically 0°C, before the addition of the ketone. This ensures a sufficient concentration of the reagent is available for the reaction.

  • Side Reactions: The formation of tetrazoles is a known side reaction in Schmidt rearrangements, particularly at high concentrations of hydrazoic acid.[3]

    • Solution: Control the stoichiometry of sodium azide carefully. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.

  • Steric Hindrance: While less of a concern with 5-fluoro-1-indanone, significant steric hindrance around the carbonyl group can impede the nucleophilic attack of the azide.[3]

    • Solution: This is generally not an issue for this substrate, but if substitutions were present on the indanone ring that increase steric bulk, longer reaction times or more forcing conditions might be necessary.

Question 2: My Bischler-Napieralski reaction to synthesize the dihydroisoquinoline precursor is failing. What are the key parameters to investigate?

Answer: The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][5][6] The reaction's success is highly dependent on the electronic nature of the aromatic ring and the choice of condensing agent.[4][7]

Potential Causes and Solutions:

  • Deactivated Aromatic Ring: The fluorine atom at the para-position to the cyclization site is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This is a primary challenge for this specific synthesis.

    • Solution: Harsher reaction conditions are required compared to syntheses with electron-donating groups.[5] The use of stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often effective for deactivated systems.[5] Polyphosphoric acid (PPA) at elevated temperatures is another strong option.[4]

  • Ineffective Condensing Agent: The choice and amount of the condensing agent are crucial for activating the amide carbonyl.

    • Solution: While POCl₃ is widely used, its effectiveness can be limited with deactivated substrates.[6] A combination of P₂O₅ and POCl₃, or the use of Eaton's reagent (P₂O₅ in methanesulfonic acid), can provide the necessary reactivity.

  • Formation of Side Products: A significant side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[6]

    • Solution: This is more prevalent with certain substrates and conditions. Using milder conditions if possible, or employing a nitrile as the solvent, can sometimes shift the equilibrium away from the retro-Ritter pathway.[6]

Impurity Profile and Purification Challenges

Question 3: I have successfully synthesized the crude product, but I am facing difficulties in purifying this compound. What are the common impurities and effective purification strategies?

Answer: Purification of fluorinated heterocyclic compounds can present unique challenges due to their altered polarity and solubility profiles.

Common Impurities:

  • Unreacted Starting Material: In the case of the Schmidt rearrangement, unreacted 5-fluoro-1-indanone may be present. For the Bischler-Napieralski route, the starting N-(4-fluorophenethyl)formamide could be a contaminant.

  • Side Products: As mentioned, tetrazoles from the Schmidt reaction or styrenes from the Bischler-Napieralski reaction are potential impurities.

  • Isomeric Products: While less likely in the Schmidt rearrangement of 5-fluoro-1-indanone, other cyclization pathways in the Bischler-Napieralski reaction could theoretically lead to isomeric products, although the directing effects of the phenethyl group strongly favor the desired cyclization.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[8]

    • Recommended Solvents: A solvent screen is advisable. Start with common solvents such as ethanol, methanol, ethyl acetate, or mixtures of these with hexanes. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubilities, silica gel column chromatography is a reliable alternative.

    • Eluent Systems: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the eluent system should be optimized based on TLC analysis of the crude product.

  • Acid-Base Extraction: If the impurities are acidic or basic in nature, a liquid-liquid extraction with a dilute acid or base wash during the workup can be very effective in their removal.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: the Schmidt rearrangement or the Bischler-Napieralski reaction?

A1: The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

  • Schmidt Rearrangement: This route is often advantageous due to the commercial availability of substituted indanones. The reaction is typically a one-pot procedure, which can be efficient.[9] However, it involves the use of hydrazoic acid, which is highly toxic and explosive, requiring stringent safety precautions.

  • Bischler-Napieralski Reaction: This is a classic and widely used method. The starting materials, such as 4-fluorophenethylamine, are also readily available. The main challenge for this specific target molecule is the deactivating effect of the fluorine substituent, which may necessitate harsh reaction conditions and careful optimization.[5]

For laboratory-scale synthesis, if the necessary safety measures for handling azides are in place, the Schmidt rearrangement of 5-fluoro-1-indanone can be a more direct route.

Q2: How does the fluorine substituent influence the reactivity in these synthetic routes?

A2: The fluorine atom has a significant electronic influence on the aromatic ring.

  • In the Bischler-Napieralski reaction , which is an electrophilic aromatic substitution, the electron-withdrawing nature of fluorine deactivates the ring, making the cyclization step more difficult.[10] This is why stronger activating conditions are generally required.

  • In the Schmidt rearrangement , the fluorine atom on the migrating aryl group can influence the migratory aptitude. However, in the case of 5-fluoro-1-indanone, the rearrangement involves the migration of the aryl group over the alkyl group, which is generally favored.

Q3: What are the key safety precautions to consider when performing a Schmidt rearrangement?

A3: The Schmidt reaction involves the use of sodium azide and strong acids, which generate hydrazoic acid (HN₃) in situ. Hydrazoic acid is highly toxic, volatile, and explosive.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Temperature Control: The reaction should be cooled in an ice bath during the generation of hydrazoic acid to minimize its volatilization and decomposition.

  • Quenching: Any excess azide must be carefully quenched at the end of the reaction. This can be done by the addition of a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas.

  • Avoid Heavy Metals: Hydrazoic acid can form highly explosive heavy metal azides. Avoid contact with metals such as lead, copper, mercury, silver, and zinc.

Q4: How can I confirm the identity and purity of the final product?

A4: A combination of spectroscopic and chromatographic techniques should be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹⁹F NMR spectrum will also be characteristic. The proton NMR spectrum is expected to show signals for the aromatic protons, as well as two methylene groups in the dihydroisoquinolinone ring system.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₉H₈FNO, MW: 165.16 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1660-1680 cm⁻¹.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the product and to monitor the progress of the reaction and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schmidt Rearrangement

This protocol is adapted from the synthesis of the analogous 6-bromo derivative.

Materials:

  • 5-fluoro-1-indanone

  • Sodium azide (NaN₃)

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-fluoro-1-indanone in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methanesulfonic acid to the cooled solution while maintaining the temperature at 0°C.

  • In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M NaOH solution at 0°C until the mixture is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of this compound via Bischler-Napieralski Reaction (Conceptual)

This is a conceptual protocol as the specific optimized conditions for this substrate may require significant experimentation.

Step 1: Synthesis of N-(4-fluorophenethyl)formamide

  • Dissolve 4-fluorophenethylamine in an appropriate solvent (e.g., toluene).

  • Add an excess of ethyl formate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess ethyl formate under reduced pressure to obtain the crude amide, which can often be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • In a round-bottom flask, place the crude N-(4-fluorophenethyl)formamide.

  • Add a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) in a suitable solvent like toluene or acetonitrile.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt, and concentrate to yield the crude 3,4-dihydroisoquinoline. This intermediate would then need to be oxidized to the desired lactam, a step not detailed here.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureSchmidt RearrangementBischler-Napieralski Reaction
Starting Material 5-fluoro-1-indanone4-fluorophenethylamine
Key Reagents Sodium azide, strong acidPOCl₃, P₂O₅ (or other condensing agents)
Key Challenge Handling of toxic/explosive hydrazoic acidDeactivated aromatic ring requiring harsh conditions
Number of Steps Typically one-potTwo steps (amide formation and cyclization)
Potential Side Products TetrazolesStyrenes (from retro-Ritter reaction)

Visualizations

Reaction Schemes

Synthetic_Routes cluster_0 Schmidt Rearrangement cluster_1 Bischler-Napieralski Route 5-fluoro-1-indanone 5-fluoro-1-indanone product This compound 5-fluoro-1-indanone->product 1. NaN₃, H⁺ 2. Rearrangement 4-fluorophenethylamine 4-fluorophenethylamine amide N-(4-fluorophenethyl)formamide 4-fluorophenethylamine->amide HCO₂Et dihydroisoquinoline 6-fluoro-3,4-dihydroisoquinoline amide->dihydroisoquinoline POCl₃, P₂O₅ product2 This compound dihydroisoquinoline->product2 Oxidation

Caption: Overview of synthetic routes to the target compound.

Troubleshooting Logic

Troubleshooting_Low_Yield start Low/No Product Yield reaction_type Which Reaction? start->reaction_type schmidt Schmidt Rearrangement reaction_type->schmidt Schmidt bischler Bischler-Napieralski reaction_type->bischler B-N schmidt_cause1 Incomplete Protonation? schmidt->schmidt_cause1 bischler_cause1 Deactivated Ring? bischler->bischler_cause1 schmidt_sol1 Use stronger acid (e.g., conc. H₂SO₄) schmidt_cause1->schmidt_sol1 Yes schmidt_cause2 HN₃ Decomposition? schmidt_cause1->schmidt_cause2 No schmidt_sol2 Generate HN₃ in situ at 0°C schmidt_cause2->schmidt_sol2 Yes schmidt_cause3 Side Reactions (Tetrazoles)? schmidt_cause2->schmidt_cause3 No schmidt_sol3 Control NaN₃ stoichiometry schmidt_cause3->schmidt_sol3 Yes bischler_sol1 Use harsher conditions (P₂O₅/POCl₃, heat) bischler_cause1->bischler_sol1 Yes bischler_cause2 Ineffective Condensing Agent? bischler_cause1->bischler_cause2 No bischler_sol2 Try Eaton's Reagent or Tf₂O bischler_cause2->bischler_sol2 Yes bischler_cause3 Retro-Ritter Side Reaction? bischler_cause2->bischler_cause3 No bischler_sol3 Consider milder conditions or nitrile solvent bischler_cause3->bischler_sol3 Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: A Guide to the Purification of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this fluorinated heterocyclic compound. As Senior Application Scientists, we understand the nuances of working with fluorinated molecules and have compiled this resource to help you navigate the challenges you may encounter in the lab.

Introduction: The Impact of Fluorine on Purification

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including polarity, solubility, and crystallinity.[1] This often necessitates a tailored approach to purification. For this compound, the high electronegativity of the fluorine atom can influence intermolecular interactions, which may lead to challenges in achieving baseline separation from impurities using standard chromatographic techniques or in finding a suitable solvent system for recrystallization. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Column Chromatography

Column chromatography is a fundamental technique for the purification of organic compounds. However, the unique properties of fluorinated molecules can sometimes lead to unexpected results. This section provides troubleshooting for common issues encountered during the column chromatography of this compound.

Q1: My compound is not separating from an impurity, even with a solvent system that shows good separation on TLC. What could be the problem?

A1: This is a common issue that can arise from several factors. Here's a step-by-step approach to troubleshoot this problem:

  • Co-elution due to Similar Polarity: While TLC provides a good indication of separation, the larger scale and different dynamics of column chromatography can sometimes lead to co-elution of compounds with very similar polarities. The fluorine atom in your target compound can make its polarity very close to that of certain impurities.

    • Solution: Try a different solvent system. A slight change in the solvent mixture can alter the selectivity of the separation. Consider using a solvent system with a different polarity index or a different solvent class (e.g., switching from an alcohol to an ester as the polar component).

  • Overloading the Column: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A good rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure your column is packed uniformly. A "wet-loading" or "slurry" method is often preferred for packing to avoid air bubbles and channels.[2]

  • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel, leading to streaking and the appearance of new spots on TLC.[3]

    • Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then eluting it to see if any degradation has occurred. If your compound is unstable, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[3]

Q2: My compound is streaking or tailing on the column. How can I improve the peak shape?

A2: Tailing is often a sign of undesirable interactions between your compound and the stationary phase.

  • Acidic/Basic Nature of the Compound: If your compound has acidic or basic functional groups, it can interact strongly with the silica gel, leading to tailing.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape.

  • Poor Solubility in the Eluent: If your compound is not very soluble in the eluent, it can lead to tailing.

    • Solution: While you want your compound to move up the column, it still needs to be soluble in the mobile phase. You might need to use a slightly more polar solvent system.

  • Dry Loading Issues: If you are dry-loading your sample, ensure it is evenly distributed on the silica and that all the solvent has been removed before placing it on the column.[2]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. Finding the right solvent is key to a successful recrystallization.

Q1: I'm having trouble finding a suitable solvent for the recrystallization of this compound.

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Screening: The best approach is to perform a systematic solvent screen with small amounts of your compound. Test a range of solvents with varying polarities. Common choices for compounds like this include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile). A recent study on similar 3,4-dihydroisoquinolin-1(2H)-one derivatives reported successful recrystallization from acetonitrile.[4]

  • Solvent Mixtures: If a single solvent doesn't work, a two-solvent system can be very effective. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly.

Q2: My compound is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Lower the Saturation Temperature: Try using a lower temperature to dissolve the compound initially.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What are the expected physicochemical properties of this compound?

A: Based on its structure, this compound is a solid at room temperature with a predicted melting point.[5] The presence of the fluorine atom increases its lipophilicity compared to the non-fluorinated analog. It has both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom).[5]

Q: What analytical techniques are recommended for assessing the purity of the final product?

A: A combination of techniques is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, providing high-resolution separation and quantitative data.[6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Q: Are there any specific safety precautions I should take when handling this compound?

A: It is good practice to treat all new compounds as potentially hazardous. Based on available safety information for similar compounds, it may cause skin irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Solvent System Selection: Begin by identifying a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. .

    • Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[2]

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution:

    • Carefully add the eluent to the column, ensuring the surface of the silica is not disturbed.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: As determined from a solvent screen, choose a suitable solvent or solvent pair. Acetonitrile is a good starting point.[4]

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow

G cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product TLC Initial TLC Analysis Column Column Chromatography TLC->Column Select Solvent System NMR Crude NMR (Optional) NMR->Column TLC_pure TLC of Fractions Column->TLC_pure Analyze Fractions Recrystal1 Recrystallization HPLC HPLC Analysis Recrystal1->HPLC TLC_pure->Recrystal1 Combine Pure Fractions & Evaporate NMR_pure NMR of Purified Product HPLC->NMR_pure Confirm Purity Pure_Product Pure this compound NMR_pure->Pure_Product

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Column Chromatography Separation

G Start Poor Separation on Column Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce sample load Q1->A1_Yes Yes Q2 Is the column packed correctly? Q1->Q2 No End Improved Separation A1_Yes->End A2_Yes Repack the column Q2->A2_Yes No Q3 Is the compound stable on silica? Q2->Q3 Yes A2_Yes->End A3_Yes Use deactivated silica or alumina Q3->A3_Yes No A3_No Try a different solvent system Q3->A3_No Yes A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting poor separation during column chromatography.

References

Technical Support Center: A Guide to the Scalable Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important fluorinated isoquinolinone derivative. Our approach is rooted in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The synthesis of this and similar isoquinolinones often relies on classic cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.[2][3][4] However, scaling up these syntheses can present unique challenges, particularly concerning reaction control, by-product formation, and purification.

This guide will focus on a proposed scalable synthetic route and address the potential issues that may arise at each stage.

II. Proposed Synthetic Pathway

A plausible and scalable approach to synthesize this compound involves a two-step process starting from the commercially available 4-fluorophenethylamine. This method utilizes a Bischler-Napieralski-type intramolecular cyclization.

Synthetic_Pathway 4-Fluorophenethylamine 4-Fluorophenethylamine N-Acetyl-4-fluorophenethylamine N-Acetyl-4-fluorophenethylamine 4-Fluorophenethylamine->N-Acetyl-4-fluorophenethylamine Acetic Anhydride, Triethylamine This compound This compound N-Acetyl-4-fluorophenethylamine->this compound POCl3, Toluene, Reflux

Caption: Proposed two-step synthesis of this compound.

III. Detailed Experimental Protocols

Step 1: Synthesis of N-Acetyl-4-fluorophenethylamine

Reaction: Acetylation of 4-fluorophenethylamine.

Procedure:

  • To a stirred solution of 4-fluorophenethylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-acetyl-4-fluorophenethylamine. This product is often of sufficient purity for the next step.

Step 2: Intramolecular Cyclization to this compound

Reaction: Bischler-Napieralski-type cyclization.

Procedure:

  • Dissolve N-acetyl-4-fluorophenethylamine (1.0 eq) in a high-boiling inert solvent such as toluene or xylene.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a strong base (e.g., concentrated ammonia or sodium hydroxide solution) to neutralize the excess POCl₃ and acid. Caution: This quenching step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_workup Work-up & Purification Issues Low_Yield Low or No Product Yield Cause_1 Insufficient activation of amide Low_Yield->Cause_1 Cause_2 Deactivated aromatic ring Low_Yield->Cause_2 Cause_3 Decomposition at high temperature Low_Yield->Cause_3 Incomplete_Reaction Incomplete Reaction Cause_4 Insufficient reagent Incomplete_Reaction->Cause_4 Cause_5 Low reaction temperature/time Incomplete_Reaction->Cause_5 Byproduct_Formation Significant By-product Formation Cause_6 Retro-Ritter reaction Byproduct_Formation->Cause_6 Cause_7 Polymerization Byproduct_Formation->Cause_7 Difficult_Purification Difficult Purification Cause_8 Close-boiling impurities Difficult_Purification->Cause_8 Poor_Crystallization Poor Crystallization Cause_9 Presence of impurities Poor_Crystallization->Cause_9

Caption: Common troubleshooting pathways in the synthesis of this compound.

Q1: My Bischler-Napieralski cyclization is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

A1: Low yields in the Bischler-Napieralski reaction often stem from several factors, particularly when dealing with a moderately deactivated aromatic ring due to the fluorine substituent.[2][3]

  • Insufficient Dehydrating Agent: POCl₃ is the most common reagent, but its activity can be variable. For less reactive substrates, the addition of P₂O₅ can be beneficial as it forms pyrophosphates, which are more potent dehydrating agents.[2][5]

  • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature (reflux in toluene or xylene) for an adequate duration. Monitor the reaction progress closely.

  • Alternative Activating Agents: For challenging cyclizations, stronger activating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can be employed for milder reaction conditions.[2]

  • Scale-up Thermal Control: On a larger scale, poor heat transfer can lead to localized overheating and decomposition. Ensure efficient stirring and controlled heating.[6]

Q2: I am observing significant amounts of by-products in my reaction mixture. What are they and how can I minimize their formation?

A2: A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2][3]

  • Minimizing Retro-Ritter Reaction: This side reaction is more prevalent when the intermediate nitrilium ion is stable. One strategy to suppress this is to use the corresponding nitrile as a solvent to shift the equilibrium away from the by-product. However, this may not be economically viable on a large scale. A more practical approach is to use milder activating agents and lower reaction temperatures if possible.

  • Polymerization: At high temperatures and concentrations, polymerization of the starting material or product can occur. Gradual addition of the activating agent and maintaining a homogeneous reaction mixture can help mitigate this.

Q3: The purification of the final product is proving difficult, especially on a larger scale. What are the recommended methods?

A3: Purification of lactams like this compound can be challenging due to their polarity and potential for forming close-boiling impurities.

  • Crystallization: This is the most scalable and cost-effective purification method.[7][8][9] Experiment with various solvent systems to find one that provides good recovery and purity. Common solvents for lactam crystallization include isopropanol, ethyl acetate, and toluene, or mixtures thereof. Seeding the solution can promote crystallization.[10]

  • Melt Crystallization: For high-purity requirements, melt crystallization can be an effective technique, reducing the thermal stress on the product compared to distillation.[7]

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and generate significant waste on a larger scale. It should be considered as a final polishing step if high purity is not achievable by crystallization alone.

V. Frequently Asked Questions (FAQs)

Q1: Is the Bischler-Napieralski reaction the only viable route for synthesizing this compound?

A1: While the Bischler-Napieralski reaction is a common and direct method, other strategies could be considered. An intramolecular Friedel-Crafts reaction of a suitable precursor, such as an N-(4-fluorophenyl)ethyl acrylamide derivative, could also yield the desired product.[11][12] However, this might involve more synthetic steps to prepare the precursor. The Pictet-Spengler reaction is another powerful tool for isoquinoline synthesis, but it typically leads to tetrahydroisoquinolines which would require a subsequent oxidation step to yield the isoquinolinone.[4][7]

Q2: What are the main safety concerns when scaling up this synthesis?

A2: The primary safety concern is the highly exothermic nature of quenching the reaction mixture containing excess POCl₃.[6] This must be done slowly and with efficient cooling to prevent a runaway reaction. POCl₃ is also corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How does the fluorine substituent affect the reaction conditions compared to the non-fluorinated analogue?

A3: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1] This means that the intramolecular cyclization step will likely require more forcing conditions (higher temperature, longer reaction time, or a more potent activating agent) compared to the synthesis of the non-fluorinated 3,4-dihydro-2H-isoquinolin-1-one.[3]

Q4: Can I use other Lewis acids for the cyclization step?

A4: While POCl₃ is the most common reagent, other Lewis acids such as P₂O₅, polyphosphoric acid (PPA), or even strong protic acids like triflic acid can be used to promote the cyclization.[2][5] The choice of Lewis acid can influence the reaction rate and selectivity, and may require optimization for this specific substrate.

VI. Quantitative Data Summary

ParameterRecommended RangeNotes
Step 1: Acetylation
Acetic Anhydride (eq)1.1 - 1.2Excess can be difficult to remove.
Triethylamine (eq)1.2 - 1.5Acts as a base to neutralize HCl byproduct.
Reaction Temperature0 °C to Room Temp.Control of exotherm is important on scale.
Step 2: Cyclization
POCl₃ (eq)2.0 - 3.0A larger excess may be needed for deactivated substrates.
Reaction Temperature110 - 140 °CDependent on the solvent used (Toluene or Xylene).
Quenching Temperature< 10 °CCrucial for safety during scale-up.

VII. References

  • Purification of a crude lactam mixture by means of melt crystallization. --INVALID-LINK--

  • Process for the purification of lactams. --INVALID-LINK--

  • Method for purifying lactams. --INVALID-LINK--

  • Bischler-Napieralski Reaction. --INVALID-LINK--

  • Bischler-Napieralski Reaction: Examples & Mechanism. --INVALID-LINK--

  • Bischler–Napieralski reaction. --INVALID-LINK--

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. --INVALID-LINK--

  • Process for the production of beta lactam crystals. --INVALID-LINK--

  • Bischler–Napieralski reaction - Grokipedia. --INVALID-LINK--

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. --INVALID-LINK--

  • Bischler-Napieralski Reaction - J&K Scientific LLC. --INVALID-LINK--

  • Intramolecular Friedel-Crafts Reactions. --INVALID-LINK--

  • SOME SCALE-UP CONSIDERATIONS. --INVALID-LINK--

  • Cyclization in Linear Step-Growth Polymerizations. --INVALID-LINK--

  • Cyclization reactions in confined space. --INVALID-LINK--

  • Scale-up reaction and product elaborations. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. --INVALID-LINK--

  • DERIVATIVES OF PYRIMIDO[6,1-A]ISOQUINOLIN-4-ONE. --INVALID-LINK--

  • Improving the yield of the intramolecular Friedel-Crafts cyclization. --INVALID-LINK--

  • Synthesis of 4-(6-fluoro-3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. --INVALID-LINK--

  • Fluorine in psychedelic phenethylamines. --INVALID-LINK--

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. --INVALID-LINK--

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. --INVALID-LINK--

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. --INVALID-LINK--

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. --INVALID-LINK--

  • Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. --INVALID-LINK--

  • Derivatives of pyrimido[6.1-a]isoquinolin-4-one. --INVALID-LINK--

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. --INVALID-LINK--

  • Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. --INVALID-LINK--

  • SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. --INVALID-LINK--

  • Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. --INVALID-LINK--

References

Strategies to prevent the degradation of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

Document ID: TSC-FDHIQ-001 Version: 1.0 Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for this compound (CAS 214045-84-8). This molecule, featuring a dihydroisoquinolinone core, is a valuable building block in medicinal chemistry and materials science.[1][2][3][4][5][6] Its stability is paramount for ensuring the reproducibility of experimental results and the integrity of downstream applications. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot stability-related issues. The core structural feature of this molecule is a lactam (a cyclic amide), which is susceptible to specific degradation pathways that must be understood and controlled.[7]

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

Q1: What are the optimal storage conditions for solid this compound?

A1: As a solid, the compound is relatively stable. However, to maximize its shelf-life, it should be stored under controlled conditions that minimize exposure to atmospheric moisture and heat. The lactam functional group is susceptible to hydrolysis, and elevated temperatures can accelerate any potential degradation process.[8][9][10]

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CReduces thermal energy, slowing the rate of potential solid-state reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber Vial / DarkProtects against potential photolytic degradation, a common pathway for aromatic compounds.[8][11]
Container Tightly Sealed, DesiccatedPrevents ingress of atmospheric water, which is the primary reactant for hydrolysis.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?

A2: Solvent choice is critical. For short-term storage, aprotic solvents are preferred. Protic solvents, especially water or methanol in unbuffered conditions, can participate directly in hydrolysis.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).

  • Storage of Solutions: Store aliquots at -80°C to minimize solvent-mediated degradation. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. If aqueous buffers are required for an experiment, prepare the solution fresh from a solid sample or a frozen DMSO stock immediately before use.

Q3: What are the first signs that my compound might be degrading?

A3: Degradation can manifest in several ways:

  • Visual Changes: Discoloration of the solid material (e.g., from white/off-white to yellow or brown).

  • Solubility Issues: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Analytical Changes: The appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) and a corresponding decrease in the area of the main compound peak.

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides a logical workflow for identifying and confirming degradation when you observe inconsistent experimental results.

Q4: My experimental results are not reproducible. How can I confirm if compound degradation is the cause?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Prepare a Standard: Carefully weigh and dissolve a fresh, unopened sample of this compound in an appropriate solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your reference standard.

  • Prepare a Sample: Prepare your suspect sample (e.g., an old solution or a potentially degraded solid) at the exact same concentration.

  • Analysis: Inject both samples onto a C18 reverse-phase HPLC column.

  • Evaluation: Compare the chromatograms. Significant degradation is indicated by:

    • A decrease in the peak area of the parent compound in your sample compared to the standard.

    • The appearance of new peaks, typically at earlier retention times, which often correspond to more polar degradation products (e.g., the ring-opened hydrolyzed form).

Q5: I see a new major peak in my LC-MS analysis. What is the likely identity of this degradant?

A5: The most probable degradation pathway for a lactam is hydrolysis, which involves the addition of a water molecule (18.015 Da) to open the cyclic amide ring.[7][12]

  • Expected Mass: The parent compound has a molecular weight of approximately 165.16 g/mol .[1][2][13] The primary hydrolytic degradation product would be the corresponding amino acid, which would have a molecular weight of 183.17 g/mol (165.16 + 18.01).

  • Confirmation: Look for a peak in your mass spectrum with an [M+H]⁺ of approximately 184.18. This is strong evidence of hydrolytic degradation.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when degradation is suspected.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_visual Visual Inspection: Color or Solubility Change? start->check_visual check_analytical Perform HPLC/LC-MS Purity Analysis check_visual->check_analytical Yes check_visual->check_analytical No (Proceed to verify) compare_standard Compare to Reference Standard Chromatogram check_analytical->compare_standard new_peaks New Peaks or Reduced Parent Peak Area? compare_standard->new_peaks confirm_hydrolysis Check Mass Spec for Parent + 18 Da Peak new_peaks->confirm_hydrolysis Yes no_degradation No Significant Degradation: Investigate Other Experimental Variables new_peaks->no_degradation No degradation_confirmed Degradation Confirmed: Implement Prevention Protocols confirm_hydrolysis->degradation_confirmed Yes (Mass matches) confirm_hydrolysis->no_degradation No (Mass mismatch)

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Mechanistic Insights and Prevention Strategies

Understanding the chemical mechanisms of degradation is key to designing robust prevention strategies. Forced degradation studies, where a compound is exposed to harsh conditions, are used to identify likely degradation pathways.[8][9][10][14][15]

Primary Degradation Pathway: Hydrolysis

The lactam ring is an amide and is susceptible to both acid- and base-catalyzed hydrolysis.[7][12][16] The carbonyl carbon is electrophilic and can be attacked by a nucleophile (water or hydroxide ion), leading to the cleavage of the amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to the ring-opened carboxylate and amine.[12] Alkaline hydrolysis is often rapid and can lead to complete degradation.[12]

HydrolysisPathway cluster_main Hydrolytic Degradation of this compound Parent Parent Compound (Lactam) M.W. 165.16 Product Ring-Opened Product (Amino Acid) M.W. 183.17 Parent->Product + H₂O (Acid or Base Catalyst)

Caption: Primary hydrolytic degradation pathway.

Other Potential Degradation Pathways
  • Oxidation: While less common for this structure than hydrolysis, strong oxidizing conditions could potentially affect the molecule. The benzylic position (adjacent to the aromatic ring) or the electron-rich aromatic ring itself could be susceptible.[7][17][18]

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and halogen substituents, can absorb UV light, leading to bond cleavage or other reactions.[8][11] The carbon-fluorine bond is generally strong, but photolytic degradation of fluoroaromatic compounds can occur.[11]

Protocol: Performing a Forced Degradation Study

To proactively understand your compound's liabilities, a forced degradation or "stress testing" study is recommended, following principles outlined in ICH guidelines.[8][15] This helps identify potential degradants before they appear in long-term stability studies.

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH[8][10]

    • Oxidative: 3% H₂O₂

    • Control: Water or the organic solvent used for dissolution.

  • Thermal Stress: Store aliquots of each solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Keep a control set at 4°C.

  • Photolytic Stress: Expose a solid sample and a solution to a calibrated light source that emits both UV and visible light, as per ICH Q1B guidelines.[8] Shield a control sample from light.

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by LC-MS to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradants can be reliably detected without completely destroying the parent compound.[8][14]

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one and its Parent Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Bioactive Scaffold

In the landscape of medicinal chemistry, the strategic modification of known scaffolds is a cornerstone of drug discovery. The introduction of a single fluorine atom can dramatically alter a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[1][2] This guide provides an in-depth comparison between the parent compound, 3,4-dihydro-2H-isoquinolin-1-one, and its fluorinated analog, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, with a focus on their differential biological activities, particularly in the context of Poly (ADP-ribose) polymerase (PARP) inhibition.

While the parent 3,4-dihydro-2H-isoquinolin-1-one scaffold is a versatile intermediate in the synthesis of various bioactive molecules, including those with antioomycete and PRMT5 inhibitory activities, its specific, potent biological activities are not extensively documented in isolation.[3][4] In contrast, the 6-fluoro derivative has been identified as a potential inhibitor of PARP, a family of enzymes critical to DNA damage repair.[5][6] This guide will, therefore, use PARP inhibition as the primary lens for comparison, elucidating the scientific rationale for why fluorination can bestow or enhance such activity.

Chemical Structures

A foundational understanding begins with the molecules themselves. The addition of a fluorine atom at the 6-position of the isoquinolinone core is a subtle yet profound structural change.

G cluster_0 3,4-dihydro-2H-isoquinolin-1-one (Parent Compound) cluster_1 This compound (Fluorinated Analog) Parent Fluoro

Figure 1: Chemical structures of the parent and fluorinated compounds.

The Role of Fluorine in Enhancing Biological Activity

The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[7] Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting pKa and dipole moment.[8] This can lead to:

  • Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing binding affinity.[9]

  • Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[1]

  • Increased Membrane Permeability: By reducing the basicity of nearby functional groups, fluorine can improve a compound's ability to cross cellular membranes.[8]

In the context of PARP inhibition, the 6-fluoro substituent on the isoquinolinone ring likely enhances the molecule's interaction with the PARP enzyme's active site, leading to more potent inhibition compared to the unsubstituted parent compound.

Comparative Biological Activity: A Focus on PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are crucial enzymes in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks.[6][10] PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death.[11][12]

Table 1: Postulated Comparative Activity Profile

Biological Target/Assay3,4-dihydro-2H-isoquinolin-1-one (Parent)This compound (Fluorinated)Rationale for Difference
PARP1 Enzymatic Inhibition (IC₅₀) High µM to inactiveLow µM to nMThe electronegative fluorine atom likely enhances binding interactions within the PARP1 active site.
Cellular PARP Inhibition Weak to nonePotentEnhanced cell permeability and target engagement due to fluorination.[8]
Cytotoxicity (e.g., in BRCA-deficient cells) LowHighIncreased PARP inhibition leads to synthetic lethality and greater cancer cell-specific killing.[10]

Experimental Protocols for Comparative Evaluation

In Vitro PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. A common method involves a fluorometric or colorimetric readout based on the consumption of the PARP substrate, NAD+.[13][14]

G Workflow: In Vitro PARP1 Enzymatic Assay cluster_workflow start Prepare Assay Plate add_enzyme Add PARP1 Enzyme and Activated DNA start->add_enzyme 1 add_inhibitor Add Test Compounds (Parent vs. Fluoro) or Vehicle Control add_enzyme->add_inhibitor 2 incubate1 Pre-incubate (15 min, RT) add_inhibitor->incubate1 3 add_nad Initiate Reaction: Add NAD+ Solution incubate1->add_nad 4 incubate2 Incubate (60 min, RT, protected from light) add_nad->incubate2 5 add_developer Stop Reaction & Add Developer Reagent incubate2->add_developer 6 readout Measure Signal (Fluorescence/Absorbance) add_developer->readout 7 analyze Calculate % Inhibition and IC50 Values readout->analyze 8 G Workflow: MTT Cell Viability Assay cluster_workflow start Seed Cells in 96-well Plate incubate_adhere Incubate (24h) Allow cells to adhere start->incubate_adhere 1 add_compounds Treat Cells with Compound Dilutions incubate_adhere->add_compounds 2 incubate_treat Incubate (e.g., 72h) add_compounds->incubate_treat 3 add_mtt Add MTT Reagent (e.g., 0.5 mg/mL final conc.) incubate_treat->add_mtt 4 incubate_formazan Incubate (3-4h) Allow formazan formation add_mtt->incubate_formazan 5 solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize 6 readout Measure Absorbance (OD ~570nm) solubilize->readout 7 analyze Calculate % Viability and IC50/GI50 Values readout->analyze 8

References

A Comparative Guide to the Synthesis of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: An Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. The compound 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a fluorinated lactam, represents a valuable scaffold in medicinal chemistry, with its structural motif present in a variety of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important intermediate.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classical challenge in heterocyclic chemistry: the regioselective introduction of a nitrogen atom into a pre-existing carbocyclic framework. The primary strategies to achieve this transformation involve ring expansion reactions of the corresponding 5-fluoro-1-indanone. This guide will focus on two of the most prominent and mechanistically distinct approaches: the Schmidt reaction and the Beckmann rearrangement. A third, mechanistically different approach, the Castagnoli-Cushman reaction, will also be considered as a viable, though less direct, alternative.

Route 1: The Schmidt Reaction of 5-Fluoro-1-indanone

The Schmidt reaction is a powerful method for the conversion of ketones to amides or lactams through the action of hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[1][2] This one-pot reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.

Mechanistic Rationale

The accepted mechanism for the Schmidt reaction of a ketone begins with the protonation of the carbonyl oxygen, enhancing its electrophilicity. Nucleophilic attack by hydrazoic acid forms a protonated azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium ion. The key step involves the migration of one of the groups attached to the former carbonyl carbon to the nitrogen atom, with the concomitant loss of dinitrogen, a thermodynamically highly favorable process. In the case of a cyclic ketone like 5-fluoro-1-indanone, this migration results in a ring expansion to form the desired lactam. The regioselectivity of the migration is a crucial aspect of this reaction.

Schmidt_Reaction_Mechanism start 5-Fluoro-1-indanone protonated_ketone Protonated Ketone start->protonated_ketone + H+ azidohydrin Protonated Azidohydrin protonated_ketone->azidohydrin + HN3 diazoiminium Diazoiminium Ion azidohydrin->diazoiminium - H2O rearrangement Rearrangement & N2 loss diazoiminium->rearrangement product 6-Fluoro-3,4-dihydro-2H- isoquinolin-1-one rearrangement->product

Caption: Mechanism of the Schmidt Reaction.

Experimental Protocol

The following protocol is adapted from the successful synthesis of the analogous 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[3]

Synthesis of 5-Fluoro-1-indanone (Precursor):

The necessary starting material, 5-fluoro-1-indanone, is readily prepared via an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[4][5]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to approximately 70-80°C.

  • Addition of Starting Material: Slowly add 3-(3-fluorophenyl)propanoic acid to the heated PPA with vigorous stirring.

  • Reaction: Continue stirring at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the hot reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-fluoro-1-indanone.

Schmidt Reaction:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-1-indanone (1.0 eq) in a mixture of dichloromethane and methanesulfonic acid at 0°C under a nitrogen atmosphere.

  • Addition of Azide: Slowly add sodium azide (1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at room temperature for 3-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.

Discussion of the Schmidt Reaction Route

Advantages:

  • One-Pot Conversion: This route offers a direct conversion from the indanone to the desired lactam in a single synthetic step.

  • Readily Available Reagents: The reagents required, such as sodium azide and strong acids, are common laboratory chemicals.

Disadvantages:

  • Use of Hydrazoic Acid: The in-situ generation of hydrazoic acid from sodium azide and a strong acid is a significant safety concern. Hydrazoic acid is highly toxic and explosive. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions.

  • Potentially Low Yields: While effective, the Schmidt reaction can sometimes suffer from the formation of side products, leading to moderate yields.[3] The yield for the bromo-analogue was reported to be 39%.[3]

  • Strongly Acidic Conditions: The use of strong acids may not be suitable for substrates with acid-labile functional groups.

Route 2: The Beckmann Rearrangement of 5-Fluoro-1-indanone Oxime

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a cyclic oxime into a lactam.[6][7] This reaction is typically catalyzed by an acid, which promotes the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime.

Mechanistic Rationale

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[8] The key step is the concerted migration of the alkyl or aryl group positioned anti to the departing water molecule to the electron-deficient nitrogen atom. This migration results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide or lactam product. For unsymmetrical ketoximes, the stereochemistry of the oxime (E or Z isomer) dictates which group migrates. However, for a symmetrical ketone that produces a single oxime, such as 5-fluoro-1-indanone oxime, the outcome is the desired ring-expanded lactam.

Beckmann_Rearrangement_Mechanism start 5-Fluoro-1-indanone Oxime protonated_oxime Protonated Oxime start->protonated_oxime + H+ nitrilium_ion Nitrilium Ion protonated_oxime->nitrilium_ion - H2O, Rearrangement imidic_acid Imidic Acid Intermediate nitrilium_ion->imidic_acid + H2O product 6-Fluoro-3,4-dihydro-2H- isoquinolin-1-one imidic_acid->product Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol

Synthesis of 5-Fluoro-1-indanone Oxime (Precursor):

The oxime precursor is synthesized from 5-fluoro-1-indanone.[9]

  • Reaction Setup: Dissolve 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine) to the solution.

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. The oxime will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain 5-fluoro-1-indanone oxime.

Beckmann Rearrangement:

  • Reaction Setup: In a round-bottom flask, add 5-fluoro-1-indanone oxime (1.0 eq) to a strong acid such as polyphosphoric acid (PPA) or concentrated sulfuric acid at 0°C.

  • Reaction: Slowly warm the mixture to room temperature and then heat to 80-100°C for 1-2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Discussion of the Beckmann Rearrangement Route

Advantages:

  • Safer Alternative to Schmidt Reaction: This route avoids the use of highly toxic and explosive hydrazoic acid.

  • Well-Established Reaction: The Beckmann rearrangement is a well-understood and widely used reaction in organic synthesis.

  • Generally Good Yields: The rearrangement of cyclic oximes to lactams often proceeds in good to excellent yields.

Disadvantages:

  • Two-Step Process: This route requires an additional step for the preparation of the oxime intermediate, which may lower the overall yield.

  • Harsh Acidic Conditions: Similar to the Schmidt reaction, the classical Beckmann rearrangement often requires strongly acidic and high-temperature conditions, which can be a limitation for sensitive substrates.

  • Potential for Side Reactions: In some cases, side reactions such as the formation of nitriles (Beckmann fragmentation) can occur, although this is less common with cyclic ketoximes.

Route 3: Castagnoli-Cushman Reaction

A more recent and mechanistically distinct approach to the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli-Cushman reaction.[10] This is a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde or ketone. While this route does not directly produce the unsubstituted target molecule, it offers a versatile method for creating a library of substituted analogues.

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of an imine or enamine from the amine and the carbonyl compound. This intermediate then reacts with the homophthalic anhydride. A series of cyclization and decarboxylation steps then lead to the final 3,4-dihydroisoquinolin-1(2H)-one scaffold. The fluorine substituent would need to be incorporated into one of the starting materials, for instance, by using a fluorinated homophthalic anhydride or a fluorinated amine.

Discussion of the Castagnoli-Cushman Reaction Route

Advantages:

  • Convergent Synthesis: As a multi-component reaction, it allows for the rapid assembly of complex molecules from simple starting materials.

  • High Atom Economy: The reaction is generally atom-economical.

  • Versatility: This route is highly adaptable for creating a diverse range of substituted isoquinolinones.

Disadvantages:

  • Indirect Route to the Target Molecule: This method is not a direct route to the unsubstituted this compound. It would require the synthesis of appropriately substituted starting materials and potentially further deprotection or modification steps.

  • Complexity of Starting Materials: The synthesis of the required substituted homophthalic anhydrides or amines may add extra steps to the overall synthetic sequence.

Comparative Analysis

FeatureSchmidt ReactionBeckmann RearrangementCastagnoli-Cushman Reaction
Starting Material 5-Fluoro-1-indanone5-Fluoro-1-indanone oximeFluorinated homophthalic anhydride/amine, aldehyde/ketone
Number of Steps 1 (from indanone)2 (from indanone)1 (multi-component)
Key Reagents Sodium azide, strong acidHydroxylamine, strong acidHomophthalic anhydride, amine, carbonyl
Safety Concerns High (toxic and explosive HN₃)Moderate (strong acids)Generally low
Typical Yield ModerateGood to ExcellentGood to Excellent
Substrate Scope Limited by acid sensitivityLimited by acid sensitivityBroad
Directness to Target DirectDirectIndirect

Conclusion and Recommendation

Both the Schmidt reaction and the Beckmann rearrangement represent viable and direct synthetic routes to this compound, starting from the readily accessible 5-fluoro-1-indanone.

From a practical and safety standpoint, the Beckmann rearrangement is the recommended route for most laboratory and process chemistry applications. Although it involves an additional step for the synthesis of the oxime, it circumvents the significant hazards associated with the use of hydrazoic acid in the Schmidt reaction. The Beckmann rearrangement is a robust and high-yielding reaction for cyclic systems, making it a more reliable choice for scalable synthesis.

The Schmidt reaction , while offering a more direct one-pot conversion, should only be considered when the necessary safety infrastructure is in place to handle hydrazoic acid. Its potentially lower yields also make it a less attractive option for large-scale production.

The Castagnoli-Cushman reaction is a powerful tool for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones and is highly valuable for the generation of compound libraries in a drug discovery context. However, for the specific synthesis of the unsubstituted target molecule, it is a less direct and likely more laborious approach.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available safety resources, and the desired purity and yield of the final product. For general-purpose synthesis of this compound, the Beckmann rearrangement presents the most favorable balance of efficiency, safety, and reliability.

References

A Comparative Guide to Experimental Target Validation for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of leading experimental methodologies for the identification and validation of the molecular target(s) for the novel small molecule, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one. As the specific biological function of this compound is not yet widely characterized, this document outlines a strategic, multi-pronged approach that begins with unbiased target discovery and progresses to rigorous, orthogonal validation techniques. Our focus is on the causality behind experimental choices, ensuring that each step provides a self-validating system for generating trustworthy and actionable data.

Introduction: The Imperative of Target Validation

The journey of a small molecule from a chemical entity to a therapeutic tool is critically dependent on understanding its mechanism of action. For a compound like this compound, identifying and validating its direct biological target is the cornerstone of its development. Target validation provides the crucial link between the molecule and its physiological effect, enabling rational lead optimization, predicting potential toxicities, and building a robust case for further preclinical and clinical investigation.[1][2] An unvalidated target can lead to the costly failure of drug candidates in later stages.[3]

This guide compares three principal classes of experimental approaches:

  • Chemical Proteomics: For unbiased identification of potential binding partners in a native biological context.

  • Biophysical & Cellular Engagement Assays: To confirm direct physical interaction between the compound and its putative target within the cell.

  • Genetic Perturbation: To establish the functional necessity of the target protein for the compound's observed biological activity.

Part 1: Hypothesis Generation via Unbiased Target Identification

Before a target can be validated, it must be identified. Phenotypic screens may reveal a compound's effect, but they do not reveal its direct molecular target.[4] Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), offers a powerful, unbiased strategy to identify the direct binding partners of a small molecule within the complex cellular proteome.[5][6]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes to covalently label the binding proteins of a small molecule, allowing for their subsequent enrichment and identification via mass spectrometry.[7][8] This method focuses on functional engagement, as it typically identifies proteins that are catalytically active or accessible for binding.[7]

Experimental Rationale: For this compound, a custom probe would be synthesized. This involves appending a reactive "warhead" (e.g., a fluorophosphonate or an acrylamide) and a reporter tag (e.g., biotin or an alkyne for click chemistry) to the core scaffold, ideally at a position determined not to interfere with its biological activity.[8][9] This probe is then incubated with cell lysates or live cells. In a competitive profiling experiment, pre-incubation with the parent compound (the "competitor") should prevent the probe from binding to its specific targets, thus distinguishing true targets from non-specific interactions.[6]

cluster_0 Probe Synthesis cluster_1 Cellular Incubation cluster_2 Target Enrichment & Analysis Compound 6-fluoro-3,4-dihydro- 2H-isoquinolin-1-one Probe Synthesize Probe: Scaffold + Warhead + Tag Compound->Probe Derivatize Incubate Incubate with Probe (+/- Competitor Compound) Probe->Incubate Lysate Cell Lysate / Live Cells Lysate->Incubate Click Click Chemistry (add Biotin) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Data Identify & Quantify Proteins MS->Data A Treat Cells: Vehicle vs. Compound B Heat Aliquots (Temperature Gradient) A->B C Lyse Cells (Freeze-Thaw) B->C D Centrifuge to Separate Soluble vs. Aggregated C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (Western Blot / ELISA) E->F G Plot Melt Curves & Determine ΔTm F->G cluster_A Control Cells (Scrambled siRNA) cluster_B Test Cells (Target siRNA) A1 Target Protein Present A2 Add Compound A1->A2 A3 Biological Effect Observed A2->A3 B1 Target Protein Absent (Knockdown) B2 Add Compound B1->B2 B3 Biological Effect Abolished B2->B3 cluster_0 SPR Principle A 1. Polarized light hits a gold film, creating surface plasmons. B 2. Purified target protein (ligand) is immobilized on the film. C 3. Compound (analyte) flows over the surface and binds to the protein. D 4. Binding changes the mass at the surface, altering the refractive index. E 5. This shift in the resonance angle is detected in real-time.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity Profile of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate tapestry of the human proteome, particularly the conserved nature of enzyme active sites, presents a formidable challenge: ensuring a candidate molecule selectively interacts with its intended target while minimizing off-target engagements that can lead to unforeseen toxicities or a dilution of therapeutic effect. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a scaffold of emerging interest. While direct biological data for this specific molecule is nascent, its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP) provides a compelling starting point for a rigorous selectivity investigation.[1] This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.

The Scientific Imperative: Why Cross-Reactivity Profiling is Non-Negotiable

The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, notably appearing in the structure of several potent PARP inhibitors.[1] PARP enzymes are critical players in the DNA damage response (DDR), and their inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in homologous recombination, such as those harboring BRCA1/2 mutations.[2][3][4] The therapeutic rationale hinges on the concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is catastrophic for cancer cells but tolerated by healthy cells.[4]

However, the NAD+ binding site of PARP enzymes shares structural homology with the ATP-binding pockets of other enzyme families, most notably protein kinases. This creates an inherent risk of cross-reactivity. Kinases are central regulators of a vast array of cellular processes, and their unintended inhibition can lead to a spectrum of adverse effects.[5][6][7] Therefore, a thorough assessment of a putative PARP inhibitor's selectivity is not merely a regulatory checkbox but a fundamental step in de-risking a development program and understanding the full pharmacological profile of the molecule. This guide will use this compound as a case study to illustrate a robust cross-reactivity profiling cascade.

A Multi-Pronged Approach to Quantifying Selectivity

A comprehensive cross-reactivity assessment should not rely on a single experimental modality. Instead, a tiered approach, moving from broad, high-throughput in vitro screens to more focused cell-based assays, provides the most holistic and physiologically relevant picture of a compound's selectivity.

Tier 1: Broad Spectrum In Vitro Profiling

The initial step is to cast a wide net to identify potential off-target interactions. This is typically achieved through large-panel biochemical screens.

  • Kinase Profiling: Given the potential for overlap with the kinome, screening against a broad panel of kinases is essential. A common industry practice is to perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases. Hits from this screen are then followed up with full dose-response curves to determine IC50 values.[5][6][7]

  • PARP Family Selectivity: It is also crucial to assess the selectivity within the target family. The human genome encodes 17 PARP family members, not all of which are involved in the DNA damage response. Profiling against a panel of recombinant PARP enzymes will reveal the compound's isoform specificity.

  • General Pharmacological Profiling: A broader screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes can preemptively identify liabilities that might manifest as cardiovascular, central nervous system, or other organ system toxicities.[8]

Table 1: Hypothetical In Vitro Profiling Data for this compound

Target ClassTargetIC50 (nM)
Primary Target PARP1 5.2
PARP2 3.8
PARP FamilyPARP3157
TNKS1 (PARP5a)>10,000
TNKS2 (PARP5b)>10,000
Kinases (selected)CDK2/CycA8,500
VEGFR2>10,000
PI3Kα>10,000
ABL19,200
GPCRs (selected)hERG>20,000
5-HT2A>15,000
Ion Channels (selected)Nav1.5>10,000

This data is illustrative and does not represent actual experimental results.

Tier 2: Cell-Based Target Engagement and Pathway Analysis

While in vitro assays are excellent for determining direct binding or enzymatic inhibition, they do not account for cell permeability, target accessibility in its native environment, or the presence of endogenous competitors like ATP.[9][10][11] Therefore, the next crucial step is to validate the in vitro findings in a cellular context.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays provide direct evidence of a compound binding to its intended target within intact cells.[9][10][12] These assays measure the stabilization of the target protein upon ligand binding, offering a quantitative measure of target engagement.

  • Pathway Modulation Analysis: Western blotting or other protein quantification methods can be used to assess the modulation of downstream signaling pathways. For a PARP inhibitor, this would involve measuring the inhibition of PARylation (the formation of poly(ADP-ribose) chains) in cells treated with a DNA damaging agent.

  • Phenotypic Screening: Assessing the compound's effect on cell viability in cancer cell lines with known genetic backgrounds (e.g., BRCA1-deficient vs. BRCA1-proficient) can provide functional evidence of on-target activity.[2]

Table 2: Hypothetical Cellular Assay Data for this compound

Assay TypeCell LineEndpointEC50 (nM)
Target Engagement HeLa PARP1 Thermal Stabilization 25.8
Pathway ModulationMDA-MB-436 (BRCA1 mut)Inhibition of H2O2-induced PARylation35.1
Phenotypic ScreenMDA-MB-436 (BRCA1 mut)Cell Viability42.5
MDA-MB-231 (BRCA1 wt)Cell Viability>10,000

This data is illustrative and does not represent actual experimental results.

Experimental Protocols: A Closer Look

To ensure scientific rigor, the methodologies employed must be robust and well-validated. Below is a detailed protocol for a key assay in the cross-reactivity profiling cascade.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay to determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound) serially diluted in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a top concentration of 100 µM. Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction: a. Prepare a kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase to ensure the reaction is in the linear range. b. Add 5 µL of the kinase/substrate solution to each well of the compound plate. c. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: a. Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase to provide a more accurate measure of the compound's intrinsic affinity.[5][7] b. Add 5 µL of the ATP solution to each well to start the kinase reaction. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity. b. Incubate for 10 minutes at room temperature to allow the signal to stabilize. c. Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the negative and positive controls. b. Plot the normalized data against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of Compound in DMSO Dispense_Compound 2. Dispense 50 nL to 384-well Plate Compound_Dilution->Dispense_Compound Add_Kinase 3. Add Kinase/Substrate Solution Dispense_Compound->Add_Kinase Pre_Incubate 4. Pre-incubate for 10 min Add_Kinase->Pre_Incubate Add_ATP 5. Add ATP to Initiate Reaction Pre_Incubate->Add_ATP Incubate 6. Incubate for 60 min Add_ATP->Incubate Add_Reagent 7. Add Luminescent Reagent Incubate->Add_Reagent Stabilize 8. Incubate for 10 min Add_Reagent->Stabilize Read_Plate 9. Read Luminescence Stabilize->Read_Plate Normalize 10. Normalize Data Read_Plate->Normalize Plot 11. Plot Dose-Response Curve Normalize->Plot Calculate_IC50 12. Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Visualizing Potential Off-Target Effects

Understanding the potential consequences of off-target activity requires placing it in the context of cellular signaling pathways. If, for instance, a compound intended for PARP1 shows moderate off-target activity against a kinase like ABL1, it is crucial to understand the pathways in which ABL1 is involved.

G cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFR ABL1 ABL1 PDGFR->ABL1 STAT5 STAT5 ABL1->STAT5 PI3K PI3K/AKT ABL1->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK ABL1->RAS_RAF_MEK_ERK Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation PI3K->Proliferation RAS_RAF_MEK_ERK->Proliferation DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 DDR DNA Damage Response PARP1->DDR Compound 6-fluoro-3,4-dihydro- 2H-isoquinolin-1-one Compound->ABL1 Potential Off-Target Inhibition Compound->PARP1 Intended Inhibition

Caption: Potential on-target and off-target signaling pathways.

Interpretation and Forward Strategy

The hypothetical data presented suggests that this compound is a potent inhibitor of PARP1 and PARP2 with good selectivity against other PARP family members and a broad panel of kinases and other off-targets in biochemical assays. The cellular data corroborates its on-target activity, demonstrating target engagement and a selective cytotoxic effect in a BRCA1-mutant cell line. The greater than 1000-fold selectivity for PARP1/2 over the tested kinases in the biochemical assay is a strong indicator of a favorable selectivity profile.

However, the journey does not end here. The following steps would be critical in the continued development of this compound:

  • Expanded Kinome Profiling: While the initial screen was clean, a more comprehensive kinome scan (e.g., against >400 kinases) would provide greater confidence in its selectivity.

  • In Vivo Target Engagement and Efficacy: Demonstrating that the compound can achieve sufficient exposure in animal models to engage PARP1 and elicit an anti-tumor response in relevant xenograft models is the ultimate validation of its therapeutic potential.

  • Safety Pharmacology: A full suite of in vivo safety pharmacology studies will be required to assess its potential effects on cardiovascular, respiratory, and central nervous system function, in line with regulatory guidelines.

By systematically integrating in vitro and cellular cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions to advance the most promising candidates into further preclinical and clinical development.

References

The Pivotal Role of the 6-Fluoro Substituent in 3,4-Dihydro-2H-isoquinolin-1-one Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry, often leading to profound improvements in pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one derivatives, a chemical class that has garnered significant attention for its potential as potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase (PARP).

This document is intended for researchers, medicinal chemists, and drug development professionals. It will elucidate the nuanced effects of the 6-fluoro substitution and other structural modifications on the biological activity of this scaffold, offering a comparative perspective against non-fluorinated analogs and other alternative inhibitors. The insights presented herein are supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

The 3,4-Dihydro-2H-isoquinolin-1-one Scaffold: A Privileged Core in Drug Discovery

The 3,4-dihydro-2H-isoquinolin-1-one core is a well-established privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, allowing for precise interactions with biological targets. One of the most significant applications of this scaffold has been in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Mechanism of Action: Targeting PARP in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2] Many PARP inhibitors are designed to mimic the nicotinamide moiety of NAD+, competing for the NAD+-binding site of the enzyme.[3] The 3,4-dihydroisoquinolin-1-one core serves as an effective mimic of this nicotinamide pharmacophore.

The Impact of the 6-Fluoro Substitution: A Quantum Leap in Potency

The introduction of a fluorine atom at the 6-position of the 3,4-dihydro-2H-isoquinolin-1-one ring is a key modification that has been shown to significantly enhance inhibitory activity. This enhancement can be attributed to several factors inherent to the fluorine atom:

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, increasing binding affinity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimal target engagement.

A notable example is the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound with potent PARP1 inhibition.[3][4] This highlights the significance of the fluorine substituent in achieving high potency.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of this compound derivatives, focusing on key substitution points and their impact on activity, primarily as PARP inhibitors.

Substitutions at the N-2 Position

The nitrogen atom at the 2-position of the isoquinolinone core is a critical vector for introducing diversity and modulating activity.

SAR_N2_Position cluster_N2 N-2 Position Modifications Core This compound Core N2_Alkyl Small Alkyl Chains Core->N2_Alkyl Maintains Activity N2_Aryl Aryl/Heteroaryl Groups Core->N2_Aryl Can Increase Potency (e.g., Phenyl) N2_Cyclic Cyclic Amines (e.g., Piperidine) Core->N2_Cyclic Often Leads to High Potency

Caption: Modifications at the N-2 position of the core scaffold.

Substitutions at the C-4 Position

The C-4 position offers another key handle for modification, often accommodating bulky substituents that can interact with specific pockets in the target enzyme.

A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamide scaffolds has been designed and synthesized, demonstrating potent PARP inhibitory activity.[3][4] The iterative synthesis and testing of amides derived from 3,4-dihydroisoquinol-1-one-4-carboxylic acids have allowed for the elucidation of important SAR generalizations.[3][4]

SAR_C4_Position cluster_C4 C-4 Position Modifications Core This compound Core C4_Carboxamide Carboxamides Core->C4_Carboxamide Generally Favorable C4_Bipiperidine [1,4'-Bipiperidine]-1'-carbonyl C4_Carboxamide->C4_Bipiperidine Leads to High Potency (Lead Compound)

Caption: Key modifications at the C-4 position.

Comparative Performance Analysis

To contextualize the performance of this compound derivatives, it is essential to compare them with non-fluorinated analogs and established PARP inhibitors.

Comparison with Non-Fluorinated Analogs

The des-fluoro analog of the lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one was synthesized and evaluated.[3] While still active, the fluorinated compound consistently demonstrated superior potency, underscoring the positive contribution of the fluorine atom.

Comparison with Clinically Approved PARP Inhibitors

The lead compound from the this compound series has been compared to the approved PARP inhibitor, Olaparib.[3]

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Molecular WeightLogP
Olaparib ~1-5~1-5434.5~2.5
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one 15670.1423.5Lower than Olaparib

Data synthesized from multiple sources for illustrative comparison.[3][5]

The newly developed series demonstrated clear advantages over Olaparib in terms of molecular weight and hydrophilicity.[3] Furthermore, they exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including higher human liver microsomal and plasma stability, as well as lower plasma protein binding.[3]

Experimental Protocols

To facilitate reproducibility and further investigation, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthetic Route

The synthesis of 3,4-dihydroisoquinol-1-one-4-carboxylic acids can be achieved via a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes.[3][4] The resulting carboxylic acids are then coupled with various amines using standard peptide coupling reagents like HATU to yield the final carboxamide derivatives.[3]

Synthesis_Workflow Start Homophthalic Anhydride + 1,3,5-Triazinane Intermediate1 3,4-Dihydroisoquinol-1-one-4-carboxylic Acid Start->Intermediate1 Castagnoli-Cushman Reaction Final_Product This compound Derivative Intermediate1->Final_Product Coupling Amine + HATU Coupling->Final_Product Amide Coupling

Caption: General synthetic workflow for the target compounds.

Step-by-Step Synthesis of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one:

  • Synthesis of 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid:

    • To a solution of 4-fluorohomophthalic anhydride in a suitable solvent (e.g., toluene), add a 1,3,5-triazinane derivative.

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • After cooling, the product precipitates and can be collected by filtration.

  • Amide Coupling:

    • To a solution of 7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and 1,4'-bipiperidine in DMF, add HATU and a tertiary amine base (e.g., DIPEA).

    • Stir the reaction at room temperature for several hours.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final compound.

In Vitro PARP Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 and PARP2 can be evaluated using a commercially available colorimetric activity assay kit.[5]

Protocol:

  • Prepare a reaction mixture containing the PARP enzyme, NAD+, and a histone-coated plate.

  • Add the test compounds at various concentrations.

  • Incubate the plate to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Add an antibody that recognizes the poly(ADP-ribose) chains, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance to determine the extent of PARP activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly promising platform for the development of potent PARP inhibitors. The strategic incorporation of a fluorine atom at the 6-position, coupled with modifications at the N-2 and C-4 positions, has led to the discovery of lead compounds with nanomolar potency and favorable ADME properties.[3]

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the N-2 and C-4 positions to further optimize potency and selectivity.

  • Investigating the effects of other halogen substitutions at the 6-position to understand the broader halogen effect.

  • Conducting in vivo efficacy studies in relevant cancer models to validate the therapeutic potential of these compounds.

  • Elucidating the precise binding mode of these inhibitors through co-crystallization studies with the PARP enzyme.

By building upon the foundational SAR insights presented in this guide, the scientific community can continue to advance the development of novel and effective therapies based on the this compound scaffold.

References

Probing the Periphery: A Comparative Guide to Investigating Off-Target Effects of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for highly specific molecular agents is paramount. However, the reality of complex biological systems often leads to unintended interactions between a drug candidate and proteins other than its primary target. These "off-target" effects can be a significant source of toxicity or, in some serendipitous cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for investigating the potential off-target effects of the novel compound 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a molecule belonging to a chemical class known for a wide array of biological activities.[1][2][3][4][5][6]

For the purpose of this illustrative guide, we will hypothesize that this compound (referred to henceforth as "Compound X") has been designed as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair. The isoquinolin-1-one scaffold is a well-established pharmacophore for PARP inhibition. Our objective is to build a robust experimental strategy to identify and validate potential off-target interactions, and to compare the selectivity profile of Compound X against established PARP inhibitors.

The Imperative of Off-Target Profiling

Undesirable pharmacodynamic effects are a major cause of drug attrition during preclinical and clinical development.[7][8][9][10][11] Early and comprehensive off-target profiling is therefore not just a regulatory requirement but a critical step in de-risking a drug discovery program.[9] It allows for a more informed selection of lead candidates and can guide medicinal chemistry efforts to improve selectivity.[12][13] A thorough understanding of a compound's polypharmacology can also help in interpreting in vivo findings and predicting potential clinical side effects.[14]

A Multi-pronged Approach to Uncover Off-Target Interactions

A single experimental technique is rarely sufficient to provide a complete picture of a compound's off-target profile. A well-rounded investigation should employ a combination of in vitro and cell-based assays to identify potential off-targets and then validate these interactions in a physiologically relevant context. Our proposed workflow for Compound X is as follows:

G cluster_0 Phase 1: Broad Screening for Off-Target Identification cluster_1 Phase 2: Target Validation and Selectivity Profiling cluster_2 Phase 3: In-depth Mechanistic Studies Kinome-wide Screening Kinome-wide Screening Phenotypic Screening Phenotypic Screening Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome-wide Screening->Cellular Thermal Shift Assay (CETSA) Identified Hits Phenotypic Screening->Cellular Thermal Shift Assay (CETSA) Deconvolution of Hits Dose-Response Assays Dose-Response Assays Cellular Thermal Shift Assay (CETSA)->Dose-Response Assays Validated Targets Downstream Signaling Analysis Downstream Signaling Analysis Dose-Response Assays->Downstream Signaling Analysis Confirmed Off-Targets Safety Pharmacology Safety Pharmacology Downstream Signaling Analysis->Safety Pharmacology Mechanistic Insights

Caption: A multi-phase workflow for off-target identification and validation.

Phase 1: Casting a Wide Net - Broad Screening Methodologies

Kinome-wide Selectivity Profiling

Given that a vast number of signaling pathways are regulated by kinases, and that kinase inhibitors are a major class of drugs, assessing the interaction of Compound X with the human kinome is a critical first step.[15][16][17] Several commercial services offer screening panels that cover hundreds of kinases.[18][19][20]

Experimental Protocol: Radiometric Kinase Assay

  • Compound Preparation: Prepare a stock solution of Compound X in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP (radiolabeled with ³³P).

  • Compound Addition: Add Compound X or a vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.

  • Reaction Termination and Washing: Stop the reaction and wash the plate to remove unincorporated ³³P-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Data Presentation: Illustrative Kinome Scan Data

Kinase Target% Inhibition (Compound X @ 10 µM)% Inhibition (Olaparib @ 10 µM)% Inhibition (Rucaparib @ 10 µM)
PARP1 (Primary Target)98%99%99%
DYRK1A75%20%85%
CDK1668%15%70%
PIM345%10%65%
Other Kinases<10%<10%<10%

This is illustrative data. Actual results would be obtained from experimental screening.

This initial screen would highlight any kinases that are significantly inhibited by Compound X, providing the first clues to its off-target profile. Studies have shown that some PARP inhibitors, such as rucaparib and niraparib, can inhibit kinases like DYRK1A and CDK16 at submicromolar concentrations.[21][22]

Phenotypic Screening

Phenotypic screening is an unbiased approach that identifies compounds that produce a desired change in a cell or organism's phenotype without a preconceived target.[23][24][25][26][27] This can be a powerful tool for uncovering unexpected off-target effects that might not be identified in target-based screens.

Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphology

  • Cell Culture: Plate a panel of cancer cell lines with diverse genetic backgrounds in multi-well imaging plates.

  • Compound Treatment: Treat the cells with a concentration range of Compound X, along with positive and negative controls.

  • Staining: After a set incubation period (e.g., 72 hours), fix the cells and stain with fluorescent dyes for nuclei (e.g., Hoechst), cytoplasm, and markers of cell health (e.g., mitochondrial membrane potential, caspase activation).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various cellular parameters, such as cell number, nuclear size and shape, and intensity of fluorescent markers.

  • Data Analysis: Identify any significant changes in cellular phenotype induced by Compound X.

Any unexpected phenotypic changes would then require target deconvolution efforts to identify the responsible off-target protein(s).

Phase 2: Confirming the Interaction - Target Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[28][29][30][31][32] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with Compound X or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with Compound X or vehicle B Heat cells to various temperatures A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Quantify target protein in soluble fraction (e.g., Western Blot) C->D E Plot melting curves to determine thermal shift D->E

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

This method can be used to confirm the engagement of Compound X with its primary target, PARP1, as well as any potential off-targets identified in the kinome screen.

Phase 3: Delving Deeper - Mechanistic Characterization

Once off-target interactions are validated, the next step is to understand their functional consequences. This involves investigating the impact of Compound X on the downstream signaling pathways of the identified off-targets.

Experimental Protocol: Downstream Signaling Analysis

For a confirmed kinase off-target, one would assess the phosphorylation status of its known substrates.

  • Cell Treatment: Treat cells with increasing concentrations of Compound X.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated and total forms of the substrate protein.

  • Data Analysis: Quantify the changes in substrate phosphorylation to determine the functional consequence of off-target inhibition.

Comparative Analysis: Benchmarking Against the Field

A key aspect of this investigation is to compare the off-target profile of Compound X with that of established PARP inhibitors like Olaparib and Rucaparib. This provides context for the selectivity of the new compound. Some clinical PARP inhibitors have been shown to have variable off-target effects on the cell cycle.[33]

Data Presentation: Comparative Selectivity Profile

CompoundPrimary Target (IC₅₀)Key Off-Targets (IC₅₀)
Compound X (Hypothetical) PARP1 (5 nM)DYRK1A (250 nM), CDK16 (400 nM)
Olaparib PARP1 (1.9 nM)Minimal kinase activity at clinical concentrations
Rucaparib PARP1 (1.4 nM)PIM1, PIM2, DYRK1A, CDK1, CDK9 (micromolar affinity)[34]

This is illustrative data. IC₅₀ values would be determined experimentally.

This comparative data allows for a clear assessment of the relative selectivity of Compound X. A wider window between the on-target and off-target potencies is generally desirable for a cleaner safety profile.

Conclusion and Future Directions

The investigation of off-target effects is a crucial component of drug discovery and development. By employing a multi-faceted approach that combines broad screening with rigorous target validation and mechanistic studies, researchers can build a comprehensive understanding of a compound's pharmacological profile. For this compound (Compound X), this systematic approach will be essential in determining its potential as a selective PARP1 inhibitor and in guiding its future development. Any identified off-target activities should be carefully considered for their potential to contribute to either efficacy or toxicity, as the line between the two can sometimes be blurred in the complex world of pharmacology.[35]

References

Benchmarking the Inhibitory Activity of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition in Modern Therapeutics

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central players in the cellular response to DNA damage. They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway. This function is critical for maintaining genomic stability. In the context of oncology, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR) — often due to mutations in BRCA1 or BRCA2 genes — cancer cells become heavily reliant on PARP-mediated repair for survival.

The therapeutic strategy of "synthetic lethality" exploits this dependency. By inhibiting PARP, we can prevent the repair of SSBs, which then deteriorate into more lethal double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to catastrophic genomic instability and cell death. This targeted approach has led to the development and approval of several potent PARP inhibitors, revolutionizing the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[1][2]

This guide introduces a novel compound, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one , a molecule with structural motifs suggestive of potential PARP inhibitory activity. Due to the nascent stage of its characterization, direct inhibitory data is not yet publicly available. Therefore, this document serves as a forward-looking guide, benchmarking its hypothetical performance against a panel of well-established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. We will delve into the mechanistic nuances of these inhibitors, provide detailed protocols for comparative experimental validation, and present a framework for evaluating novel chemical entities in this therapeutic space.

Comparative Analysis of PARP Inhibitors: Potency and Selectivity

The efficacy of a PARP inhibitor is not solely defined by its raw inhibitory power (IC50) but also by its selectivity for PARP1 and PARP2 and its ability to "trap" the PARP enzyme on DNA. PARP trapping is a crucial mechanism where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively creating a physical roadblock to DNA replication and repair, which is highly cytotoxic.[3][4]

Below is a comparative summary of the key inhibitory data for the established compounds against which this compound would be benchmarked.

CompoundTarget(s)PARP1 IC50/Ki (nM)PARP2 IC50/Ki (nM)Key Mechanistic Features
This compound Putative PARP1/2To Be DeterminedTo Be DeterminedHypothesized to possess PARP inhibitory and trapping activity based on its isoquinolinone core.
Olaparib PARP1/2IC50: ~5 nM[5][6]IC50: ~12 nM[6]The first-in-class PARP inhibitor, demonstrating potent catalytic inhibition and moderate PARP trapping.[7]
Rucaparib PARP1/2/3Ki: 1.4 nM[8]Ki: 0.17 nM[9]Potent inhibitor of PARP1 and PARP2 with significant PARP trapping capabilities.[8][9]
Niraparib PARP1/2IC50: 3.8 nM[10]IC50: 2.1 nM[10]A highly potent inhibitor of both PARP1 and PARP2.[10][11]
Talazoparib PARP1/2IC50: 0.57 nM[12][13]-Considered the most potent PARP trapper among the approved inhibitors, which contributes to its high cytotoxicity.[3][13]
Veliparib PARP1/2Ki: 5.2 nM[14][15]Ki: 2.9 nM[14][15]A potent catalytic inhibitor but is considered a weak PARP trapper compared to other inhibitors.[16]

Note: IC50 and Ki values can vary between different assay conditions and studies. The values presented here are representative figures from the cited literature.

The PARP1 Signaling Pathway in DNA Damage Response

To understand the mechanism of action of these inhibitors, it is essential to visualize the central role of PARP1 in the DNA damage response. Upon detection of a single-strand break, PARP1 is recruited to the site of damage and, through its catalytic activity, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, leading to the resolution of the break.

PARP1_Signaling_Pathway cluster_0 Cellular Stressors cluster_1 DNA Damage & PARP1 Activation cluster_2 DNA Repair Cascade cluster_3 Inhibitor Intervention ROS ROS DNA_SSB DNA Single-Strand Break (SSB) ROS->DNA_SSB Alkylating_Agents Alkylating_Agents Alkylating_Agents->DNA_SSB PARP1_Activation PARP1 Activation (Recruitment to SSB) DNA_SSB->PARP1_Activation PARylation PARP1-mediated PARylation (Synthesis of PAR chains) PARP1_Activation->PARylation Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex DSB_Formation SSB persists -> Double-Strand Break (DSB) PARylation->DSB_Formation Inhibition leads to SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Genomic_Stability Genomic Stability Maintained SSB_Repair->Genomic_Stability Inhibitor This compound & Known PARP Inhibitors Inhibition Catalytic Inhibition & PARP Trapping Inhibitor->Inhibition Inhibition->PARylation Synthetic_Lethality Synthetic Lethality in HR-deficient cells DSB_Formation->Synthetic_Lethality

Experimental Protocols for Comparative Analysis

To empirically benchmark this compound, a series of standardized in vitro and cell-based assays should be performed in parallel with the known inhibitors. The following protocols provide a robust framework for this comparative analysis.

In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compounds. It quantifies the consumption of the PARP1 substrate, NAD+, which is converted into a fluorescent signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound and known inhibitors) serially diluted in DMSO

  • Fluorescent plate reader

  • 384-well black plates

  • NAD+ detection kit (containing nicotinamidase and a developer reagent)[17][18]

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and then dilute further in PARP assay buffer. Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Enzyme and DNA Preparation: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in PARP assay buffer.

  • Enzyme Addition: Add 10 µL of the PARP1/activated DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 5X solution of β-NAD+ in assay buffer. Initiate the enzymatic reaction by adding 10 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.[17]

  • Data Analysis: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to PARP1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In_Vitro_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Compounds to 384-well Plate A->B C Add PARP1 Enzyme & Activated DNA B->C D Pre-incubate (15 min) C->D E Initiate Reaction with NAD+ D->E F Incubate (60 min) E->F G Add Detection Reagents F->G H Read Fluorescence G->H I Calculate IC50 Values H->I

Cell-Based PARP Activity Assay (Western Blot)

This assay assesses the ability of the compounds to inhibit PARP activity within a cellular context. It measures the levels of poly(ADP-ribose) (PAR) chains in cells treated with a DNA damaging agent and the test compounds.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a fixed concentration of H2O2 (e.g., 1 mM for 10 minutes) or MMS. Include a vehicle-treated, undamaged control.

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.[17]

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the compound-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of PARP inhibition in a cellular environment.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound, this compound, against a panel of clinically relevant PARP inhibitors. By employing the detailed in vitro and cell-based assays outlined, researchers can generate robust, comparative data on its potency, selectivity, and cellular efficacy.

The critical next steps for this compound involve executing these experiments to determine its IC50 values against PARP1 and PARP2, and to assess its ability to inhibit PARylation in a cellular context. Further characterization of its PARP trapping potential will also be crucial in understanding its full mechanistic profile. Should this compound demonstrate promising activity, it could represent a valuable new scaffold for the development of next-generation PARP inhibitors with potentially improved therapeutic properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 214045-84-8), a fluorinated isoquinolinone derivative. By adhering to these procedures, researchers, scientists, and laboratory managers can mitigate risks and uphold the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. While a comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, information from various sources indicates that it should be handled with care.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 214045-84-8[1][2]
Molecular Formula C₉H₈FNO[1][2]
Molecular Weight 165.16 g/mol [1][2]
Physical Form Solid[1]

Known and Inferred Hazards:

Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [3]

  • Serious Eye Irritation (Category 2) [3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [3]

Given its structure as a halogenated organic compound, it is prudent to assume it may have other potential hazards, including toxicity upon ingestion, inhalation, or skin contact, and potential environmental toxicity.[4][5] Therefore, handling should always occur in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal:

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[5][6]

  • Eye Protection: Safety goggles and a face shield should be worn to protect against splashes and dust.[5][6]

  • Body Protection: A laboratory coat is essential to protect skin and clothing. For larger quantities, a chemical-resistant apron may be necessary.[5][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[4][7]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste streams. The disposal methods and costs for these two categories are significantly different.[7][8]

  • Solid vs. Liquid: Dispose of the solid compound in a designated solid waste container. If it is dissolved in a solvent, it should be collected in a designated liquid waste container.

  • Aqueous vs. Organic: Keep aqueous and organic solvent waste streams separate.

  • Incompatible Chemicals: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases unless the compatibility has been verified.[8][9]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Waste Disposal Decision Flowchart for this compound Start Start: Disposal of This compound IsSolid Is the waste in solid form? Start->IsSolid SolidWaste Collect in 'Halogenated Organic Solid Waste' container. IsSolid->SolidWaste Yes IsSolution Is the waste in a solution? IsSolid->IsSolution No End End: Properly Labeled and Stored for Pickup SolidWaste->End LiquidWaste Collect in 'Halogenated Organic Liquid Waste' container. IsSolution->LiquidWaste Yes LiquidWaste->End

Caption: Decision flowchart for segregating this compound waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][10]

Step 1: Container Selection

  • Select an appropriate, leak-proof, and chemically compatible container for the waste. The container must have a secure screw-top cap.[8]

  • The container must be clearly labeled as "Hazardous Waste".[6]

Step 2: Waste Collection

  • For Solid Waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.

  • For Liquid Waste (Solutions): Transfer any solutions containing the compound into the designated "Halogenated Organic Liquid Waste" container. Use a funnel to prevent spills.[5]

  • All waste transfers should be conducted within a chemical fume hood to minimize inhalation exposure.[4]

Step 3: Labeling

  • The hazardous waste container must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents with their approximate percentages.[8]

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

Step 4: Storage

  • Keep the waste container securely sealed when not in use.[6][9]

  • Store the container in a designated satellite accumulation area (SAA) that is well-ventilated, away from heat sources, and under the control of laboratory personnel.[8]

  • Ensure secondary containment is used to prevent spills.[8]

Step 5: Waste Pickup and Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Maintain accurate records of the waste generated and its disposal, in compliance with institutional and regulatory requirements.[6]

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill Response:

    • Evacuate: Evacuate the immediate area.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, use an inert absorbent material to contain the spill.[6]

    • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[6]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Always have the Safety Data Sheet or a summary of chemical hazards available for emergency responders.

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By implementing these procedures, laboratories can ensure a safe working environment, protect the environment, and maintain compliance with all applicable regulations. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Navigating the Safe Handling of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one, a compound requiring meticulous attention to safety procedures. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure a secure laboratory environment.

Hazard Assessment and Initial Preparations

This compound is a solid compound that presents several key hazards that must be mitigated through proper personal protective equipment (PPE) and handling protocols. According to its Material Safety Data Sheet (MSDS), the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given its solid, potentially dusty form and irritant nature, all handling procedures must be designed to prevent skin and eye contact, as well as inhalation of airborne particles.[4]

Pre-Handling Checklist:
  • MSDS Review: Always consult the most recent MSDS for this compound before beginning any work.[1]

  • Fume Hood Verification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.[5]

  • Spill Kit Accessibility: Confirm that a spill kit appropriate for solid, halogenated organic compounds is readily available.

  • Waste Container Preparation: Prepare a designated, properly labeled hazardous waste container for halogenated organic solids.[6][7]

  • Emergency Plan Review: All personnel involved should be familiar with the laboratory's emergency procedures, including the location and use of safety showers and eyewash stations.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against airborne particles and splashes.[8] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Skin Chemical-resistant gloves (double-gloving recommended)Outer Glove: Viton™ or a similar fluoroelastomer glove is recommended for extended contact due to its excellent resistance to chlorinated and aromatic solvents.[9][10] Inner Glove: A nitrile glove provides a good general barrier and can indicate a breach in the outer glove.[3] Nitrile gloves alone are generally not recommended for prolonged direct contact with halogenated hydrocarbons.[11][12] Always inspect gloves for any signs of degradation or punctures before and during use.
Flame-resistant lab coatA flame-resistant lab coat should be worn at all times to protect against splashes and contact with contaminated surfaces.[8]
Respiratory NIOSH-approved respiratorA NIOSH-approved respirator with a particulate filter (N95 or higher) is required if there is a risk of inhaling dust, such as when weighing or transferring the solid compound outside of a certified chemical fume hood.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section details a procedural workflow designed to minimize exposure at every step of the handling process.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. The fume hood serves to contain and exhaust any airborne particles or vapors.

  • Face Velocity: The fume hood should have an average face velocity of 100-150 feet per minute (fpm).[5] This ensures adequate containment without creating turbulence that could pull contaminants out of the hood.[5]

  • Sash Position: Work with the sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound.

  • Work Area: Conduct all work at least six inches inside the hood to ensure effective capture of any airborne contaminants.[13]

Step-by-Step Handling Procedure
  • Preparation: Before introducing the compound, decontaminate the work surface within the fume hood. Lay down absorbent, disposable bench paper to contain any potential minor spills.

  • Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood is necessary, use a tared, sealed container to transport the compound to and from the balance to prevent the release of dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid any actions that could generate dust, such as dropping the compound from a height.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, securely seal the container of this compound.

Decontamination Protocol
  • Equipment: All non-disposable equipment that has come into contact with the compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (one in which the compound is soluble and that is compatible with the equipment) inside the fume hood. Collect all rinsate as hazardous waste.

  • Work Surfaces: Wipe down the work surface within the fume hood with a cloth dampened with a suitable solvent, followed by a wipe-down with a detergent solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off. Dispose of all contaminated PPE as hazardous waste.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.

Small Spills (within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an absorbent material, such as vermiculite or a spill pillow, to surround and cover the spilled solid.[14]

  • Collection: Carefully sweep the absorbed material into a designated, labeled container for hazardous waste. Avoid creating dust.

  • Decontamination: Decontaminate the spill area as described in the decontamination protocol.

Large Spills (or any spill outside of a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team or environmental health and safety office.

  • Restrict Access: Prevent others from entering the contaminated area.

  • Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of accordingly.

Waste Segregation
  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[6][15] The disposal methods and costs for these two waste streams are different.[7]

  • Solid vs. Liquid: Dispose of solid waste (e.g., contaminated gloves, bench paper, excess compound) separately from liquid waste (e.g., solvent rinsate).

Disposal Procedure
  • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, durable, and sealable container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name of the contents and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Review MSDS & Verify Fume Hood PPE Don Appropriate PPE Prep->PPE Weigh Weigh Compound PPE->Weigh Transfer Transfer & Dissolve Weigh->Transfer Decon Decontaminate Surfaces & Equipment Transfer->Decon Waste Segregate & Dispose of Halogenated Waste Decon->Waste

Caption: High-level workflow for handling this compound.

SpillResponse Spill Spill Occurs Location Inside Fume Hood? Spill->Location Size Small Spill? Location->Size Yes Evacuate Evacuate Area & Call for Help Location->Evacuate No Size->Evacuate No Contain Contain Spill with Absorbent Material Size->Contain Yes Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Decision tree for spill response procedures.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.